1-Butanamine, N-propyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-7-8-6-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYZDPHNAGSFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066566 | |
| Record name | 1-Butanamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20193-21-9 | |
| Record name | N-Propyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-PROPYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y441J3U9FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Propylbutylamine: Physicochemical Profile and Handling Protocols for Precision Synthesis
Executive Summary
N-Propylbutylamine (CAS: 20193-21-9), systematically known as
This technical guide provides a definitive physicochemical profile, a self-validating synthesis protocol via reductive amination, and rigorous safety standards for handling this flammable, corrosive building block.
Molecular Architecture & Thermodynamics
The utility of N-propylbutylamine lies in its structural asymmetry. It bridges the gap between the higher volatility of dipropylamine and the increased lipophilicity of dibutylamine.
-
Steric Environment: The nitrogen center is flanked by a propyl (
) and a butyl ( ) chain. This slight asymmetry disrupts crystal packing compared to symmetrical amines, influencing its melting point and solubility profile. -
Basicity: As a secondary amine, the lone pair on the nitrogen is electron-rich, stabilized by the inductive effect (+I) of two alkyl groups. With a predicted
of ~11.0, it acts as a strong nucleophile and base in organic transformations. -
Lipophilicity: A LogP of approximately 2.18 indicates moderate lipophilicity, making it sufficiently soluble in organic solvents (DCM, Toluene) while retaining partial water miscibility, which complicates aqueous workups if pH is not strictly controlled.
Physicochemical Data Bank
The following data has been consolidated from verified experimental sources and high-confidence computational models.
| Property | Value | Unit | Condition/Note |
| CAS Number | 20193-21-9 | - | - |
| Molecular Formula | - | - | |
| Molecular Weight | 115.22 | g/mol | - |
| Boiling Point | 133 - 134 | °C | Atmospheric pressure (760 mmHg) |
| Density | 0.745 | g/mL | at 25°C |
| Refractive Index | 1.412 | at 20°C | |
| Flash Point | 25 (77) | °C (°F) | Closed Cup (Flammable) |
| Melting Point | -38 | °C | Estimate |
| Vapor Pressure | ~5.7 | mmHg | at 25°C |
| pKa | 11.02 ± 0.19 | - | Predicted (Secondary Amine) |
| LogP | 2.18 | - | Partition Coefficient (Octanol/Water) |
| Appearance | Colorless Liquid | - | Amine-like odor |
Synthesis Protocol: Reductive Amination
While direct alkylation of butylamine with propyl halides leads to over-alkylation (tertiary amines), Reductive Amination is the industry-standard method for high-purity synthesis of unsymmetrical secondary amines.
Reaction Mechanism
The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by in-situ reduction.
-
Reactants: Butyraldehyde + Propylamine (or Propionaldehyde + Butylamine).
-
Reducing Agent: Sodium Triacetoxyborohydride (
) is preferred over for its selectivity toward imines in the presence of aldehydes.
Visualization of Reaction Pathway
Figure 1: Stepwise mechanistic flow of the reductive amination process.
Experimental Procedure (Bench Scale)
Safety Note: Perform all steps in a fume hood. Reagents are flammable and corrosive.
-
Imine Formation:
-
Charge a round-bottom flask with Butyraldehyde (1.0 eq) and 1,2-Dichloroethane (DCE) or THF (Solvent).
-
Add Propylamine (1.05 eq) dropwise at 0°C.
-
Optional: Add 1-2 drops of Acetic Acid to catalyze imine formation.
-
Stir at room temperature for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (
, 1.4 eq) portion-wise. -
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench with saturated aqueous
or 1N to basify (pH > 12). Crucial: High pH ensures the amine is deprotonated and partitions into the organic layer. -
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with brine.
-
Dry over anhydrous
or .
-
-
Purification:
-
Concentrate under reduced pressure.
-
Distillation: Purify via fractional distillation. Collect the fraction boiling at 133–134°C .
-
Analytical Characterization
Confirming the structure requires distinguishing the propyl and butyl chains.
-
NMR (Chloroform-d):
-
0.90 - 0.95 ppm: Overlapping triplets (
) corresponding to the terminal methyl groups of both chains. -
1.3 - 1.6 ppm: Multiplets (
) corresponding to the internal methylene protons ( ). -
2.5 - 2.6 ppm: Two triplets (or overlapping multiplet,
) corresponding to the -methylene protons adjacent to the nitrogen ( ). -
~1.0 - 1.5 ppm: Broad singlet (
), exchangeable with , corresponding to the amine proton ( ).
-
0.90 - 0.95 ppm: Overlapping triplets (
-
IR Spectroscopy:
-
3300–3500
: Weak, single band characteristic of N-H stretching (secondary amine). Note: Primary amines show two bands; tertiary amines show none.
-
Safety & Handling Protocols
N-Propylbutylamine presents a dual hazard: it is both a Class 3 Flammable Liquid and Corrosive (Category 1B) .
Hazard Visualization
Figure 2: Hazard classification and corresponding mitigation strategies.
Storage & Stability
-
Incompatibility: Reacts violently with strong oxidizing agents and acids. Reacts with acid chlorides and anhydrides to form amides.
-
Atmosphere: Hygroscopic. Store under nitrogen or argon to prevent moisture absorption and carbonate formation (reaction with
in air). -
Shelf Life: Stable for 1-2 years if stored cool (
) and dry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Seminal paper on the protocol).
-
NIST Mass Spectrometry Data Center. 1-Butanamine, N-propyl- Spectra.[4] Retrieved from [Link]
Sources
N-Propyl-1-butanamine (CAS 20193-21-9): A Critical Guide to Synthesis, Handling, and Nucleophilic Applications
[1]
Executive Summary
N-Propyl-1-butanamine (CAS 20193-21-9), also known as N-propylbutylamine, is an asymmetric secondary aliphatic amine.[1][2][3][4][5][6] Unlike symmetrical amines (e.g., dibutylamine), its structural asymmetry (
Part 1: Physicochemical Passport[1]
The following data constitutes the core identity of the substance. Researchers must verify these parameters upon receipt of commercial samples to ensure reagent integrity.
| Parameter | Value | Technical Note |
| CAS Number | 20193-21-9 | |
| IUPAC Name | N-propylbutan-1-amine | |
| Molecular Formula | ||
| Molecular Weight | 115.22 g/mol | |
| Physical State | Colorless Liquid | Amine odor (fishy/ammoniacal) |
| Boiling Point | 133–135 °C | @ 760 mmHg |
| Density | 0.745 g/mL | @ 25 °C |
| Flash Point | 25 °C (Closed Cup) | Flammable (Class 3) |
| pKa | ~10.8–11.0 | Estimated (Typical for dialkylamines) |
| Solubility | Soluble in organic solvents | Moderate water solubility; exothermic hydration |
Part 2: Synthetic Architecture & Mechanistic Insight[1]
While direct alkylation of primary amines (e.g., butylamine + propyl bromide) is possible, it is mechanistically flawed for high-purity applications due to the "polyalkylation trap," resulting in tertiary amine impurities that are difficult to separate.[1]
The Superior Route: Reductive Amination The industry-standard protocol utilizes reductive amination.[1] This method ensures mono-alkylation selectivity by forming an imine intermediate which is subsequently reduced.[1][7]
Reaction Logic[1]
-
Condensation: Butyraldehyde reacts with n-propylamine to form the hemiaminal, which dehydrates to the imine (Schiff base).
-
Reduction: The imine is selectively reduced to the amine.[1][7]
DOT Visualization: Reductive Amination Pathway
The following diagram illustrates the mechanistic flow from reactants to the isolated secondary amine.
Figure 1: Mechanistic pathway for the reductive amination synthesis of N-Propyl-1-butanamine.
Validated Experimental Protocol
Scale: 50 mmol Yield Target: 85–92%
Materials:
-
Butyraldehyde (3.6 g, 50 mmol)[1]
-
n-Propylamine (2.95 g, 50 mmol)[1]
-
Sodium Triacetoxyborohydride (STAB) (15.9 g, 75 mmol)[1]
-
1,2-Dichloroethane (DCE) or THF (anhydrous, 150 mL)
-
Acetic Acid (glacial, 1 eq, optional catalyst)[1]
Step-by-Step Methodology:
-
Solvation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Butyraldehyde in DCE. -
Amine Addition: Add n-Propylamine.[1] If the reaction is slow, add 1 equivalent of Acetic Acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).
-
Reduction (Critical Step): Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Rationale: Controlling the addition rate prevents thermal runaway and decomposition of the hydride.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Quench: Quench carefully with saturated aqueous
until gas evolution ceases. -
Extraction: Extract the organic layer.[8] Wash aqueous layer 2x with DCM. Combine organics.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Distill the crude oil (approx. 133°C) to obtain pure N-propyl-1-butanamine.
Part 3: Handling, Stability & Safety[1]
As a secondary amine, CAS 20193-21-9 poses specific hazards that must be mitigated through engineering controls.
Hazard Profile
-
Corrosivity: GHS Category 1B.[6] Causes severe skin burns and eye damage.[6][9]
-
Flammability: Flash point 25°C. Vapors are heavier than air and may travel to ignition sources.
-
Incompatibility: Reacts violently with strong oxidizing agents, acids, and acid chlorides.
Storage Protocol (Self-Validating System)
To maintain reagent integrity, use the "Inert-Seal" method:
-
Atmosphere: Store under Argon or Nitrogen. Secondary amines absorb atmospheric
to form carbamates (white crusts). -
Container: Glass or Stainless Steel. Do not use aluminum or copper alloys.
-
Visual Check: If the liquid turns yellow or develops a precipitate, distill before use.
Part 4: Analytical Characterization
Confirming the identity of the synthesized product is mandatory.[1][5]
| Technique | Expected Signal Profile | Interpretation |
| 1H NMR (CDCl3) | Terminal Methyl groups ( | |
| Internal Methylene chains ( | ||
| Amine proton ( | ||
| MS (ESI+) | m/z 116.15 | Protonated molecular ion |
| IR Spectroscopy | 3280–3350 | Single weak band (N-H stretch) characteristic of secondary amines |
Part 5: Application Vectors in Drug Development[1]
N-Propyl-1-butanamine serves as a versatile nucleophilic scaffold.[1] Its primary utility lies in introducing a specific lipophilic profile (
Combinatorial Library Synthesis
In high-throughput screening (HTS), this amine is used to diversify "r-groups" on core scaffolds via:
-
Amide Coupling: Reaction with carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides (common in diuretic and anti-infective classes).[1]
-
SNAr Reactions: Nucleophilic aromatic substitution on fluorinated heterocycles.
Solubilizing Tails
Many API (Active Pharmaceutical Ingredient) candidates suffer from poor aqueous solubility. Attaching a secondary amine tail (which can be protonated at physiological pH) is a standard medicinal chemistry tactic to improve bioavailability.
DOT Visualization: Application Workflow
The following diagram depicts the functionalization pathways for N-Propyl-1-butanamine in a drug discovery context.
Figure 2: Functionalization pathways utilizing N-Propyl-1-butanamine as a scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link][1][6]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[10] (Standard protocol validation for STAB reduction). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1-Butanamine, N-propyl- Mass Spectrum.[1][3][6] National Institute of Standards and Technology. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Substance Information: N-propylbutylamine.[1][6] Registration Dossier & Safety Data.[1] Retrieved from [Link][1][6]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1-Butanamine, N-propyl- [webbook.nist.gov]
- 3. 1-Butanamine, N-propyl- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]
- 6. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lehigh.edu [lehigh.edu]
- 9. fishersci.com [fishersci.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Basicity and pKa of N-propylbutylamine
An In-Depth Technical Guide to the Basicity and pKa of N-Propylbutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propylbutylamine, a secondary aliphatic amine, serves as a crucial scaffold in organic synthesis and is a representative model for understanding the physicochemical properties of dialkylamines. Its basicity, a fundamental characteristic dictated by the availability of the nitrogen lone pair for protonation, is paramount in dictating its reactivity, solubility, and potential role in physiological systems. This guide provides a comprehensive exploration of the theoretical underpinnings of N-propylbutylamine's basicity, its predicted pKa value, the empirical methods for its determination, and the contextual factors that modulate its behavior in chemical and biological environments.
Introduction: The Significance of Amine Basicity
In the landscape of medicinal chemistry and process development, the ability to predict and control the acid-base properties of molecules is fundamental. N-propylbutylamine (C₇H₁₇N), also known as N-propylbutan-1-amine, is a secondary amine whose utility is intrinsically linked to its basicity.[1][2] According to the Brønsted-Lowry acid-base theory, the nitrogen atom's lone pair of electrons allows it to act as a proton acceptor.[3] The strength of this basicity is quantitatively expressed by the pKa of its conjugate acid, the N-propylbutylammonium ion. A higher pKa value for the conjugate acid signifies a stronger base.[4]
Understanding this pKa is not merely an academic exercise. It governs:
-
Salt Formation: The reaction of N-propylbutylamine with an acid to form a salt is an equilibrium process.[3] For drug development professionals, converting a basic amine into a more stable and water-soluble salt is a cornerstone of formulation science.
-
Reaction Catalysis: Amines frequently serve as basic catalysts in organic reactions. The nucleophilicity and basicity of N-propylbutylamine determine its efficacy in promoting reactions such as aldol condensations or dehydrohalogenations.
-
Purification and Extraction: The ability to switch between the neutral, water-insoluble amine and its protonated, water-soluble salt form by adjusting pH is exploited in liquid-liquid extraction protocols for purification.[4]
This guide delves into the structural and environmental factors that define the basicity of N-propylbutylamine, providing both theoretical context and practical methodologies for its precise characterization.
Theoretical Framework: Factors Governing the Basicity of N-Propylbutylamine
The basicity of an aliphatic amine like N-propylbutylamine is a nuanced property resulting from the interplay of several key electronic and environmental factors.
The Inductive Effect (+I)
Alkyl groups, such as the propyl and butyl chains attached to the nitrogen in N-propylbutylamine, are electron-donating relative to hydrogen.[4][5] This phenomenon, known as the positive inductive effect (+I), pushes electron density towards the electronegative nitrogen atom.[6] The result is an increase in the electron density of the nitrogen's lone pair, making it more available and attractive to a proton.[4][7] Consequently, primary, secondary, and tertiary alkylamines are all stronger bases than ammonia.[4] In N-propylbutylamine, both the propyl and butyl groups contribute to this effect, significantly enhancing its basicity.
Solvation Effects
In protic solvents such as water, the stability of the protonated amine (the conjugate acid) plays a critical role. This stability is largely derived from hydrogen bonding between the ammonium ion and solvent molecules.[6][8]
-
Primary Ammonium Ion (RNH₃⁺): Can form three hydrogen bonds.
-
Secondary Ammonium Ion (R₂NH₂⁺): Can form two hydrogen bonds.
-
Tertiary Ammonium Ion (R₃NH⁺): Can form one hydrogen bond.
The conjugate acid of N-propylbutylamine, being secondary, is well-stabilized by solvation.[9] This stabilization of the conjugate acid shifts the equilibrium towards the protonated form, thereby increasing the basicity of the parent amine.[9][10] This effect is a primary reason why secondary amines are often the most basic amines in aqueous solutions, balancing the increased inductive effect of tertiary amines with superior solvation stabilization.[8]
Steric Hindrance
The physical bulk of the alkyl groups surrounding the nitrogen atom can impede the approach of a proton, a phenomenon known as steric hindrance.[7][8] This effect can also interfere with the optimal arrangement of solvent molecules around the protonated amine, reducing the stabilizing effect of solvation.[6][7] For N-propylbutylamine, the linear propyl and butyl groups present moderate steric bulk. While less pronounced than with branched groups (e.g., tert-butyl), this steric factor slightly counteracts the basicity-enhancing inductive effects.[11]
Caption: Key factors modulating the basicity of N-propylbutylamine.
Physicochemical Data and Predicted pKa
The strength of an amine as a base is best discussed in terms of the pKa of its conjugate acid.[3] A higher pKa indicates that the conjugate acid is weaker (less likely to donate its proton), meaning the parent amine is a stronger base.
| Property | Value | Source |
| Systematic Name | N-propylbutan-1-amine | [1] |
| CAS Number | 20193-21-9 | [1] |
| Molecular Formula | C₇H₁₇N | [12] |
| Molecular Weight | 115.22 g/mol | [12] |
| Predicted pKa | 11.02 ± 0.19 | [2] |
The predicted pKa of approximately 11.02 positions N-propylbutylamine as a significantly stronger base than ammonia and comparable to other secondary dialkylamines.[2]
Comparative Basicity of Related Amines
| Compound | Class | pKa of Conjugate Acid | Key Differentiating Factor |
| Ammonia (NH₃) | - | 9.3 | Baseline, no inductive effect |
| n-Butylamine | Primary | 10.77 | One +I alkyl group |
| N-Propylbutylamine | Secondary | ~11.02 (Predicted) | Two +I alkyl groups, good solvation |
| Diethylamine | Secondary | 10.93 | Two +I alkyl groups (smaller than Pr, Bu) |
| Triethylamine | Tertiary | 10.75 | Three +I groups, but sterically hindered and poorly solvated |
Sources for comparative pKa values: Chemistry LibreTexts, vCalc[4][13]
This comparison illustrates the expected trend: the addition of alkyl groups increases basicity from ammonia to primary and secondary amines. The slight drop for the tertiary amine (triethylamine) in aqueous solution highlights the critical, counteracting roles of steric hindrance and reduced solvation.
Experimental Protocol: pKa Determination by Potentiometric Titration
The most direct and reliable method for determining the pKa of an amine is potentiometric titration. This protocol provides a self-validating system for obtaining high-fidelity data.
Principle
The amine base is titrated with a strong acid of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the point where exactly half of the amine has been neutralized (the half-equivalence point). At this point, the concentrations of the amine (B) and its conjugate acid (BH⁺) are equal, as described by the Henderson-Hasselbalch equation:
pH = pKa + log([B]/[BH⁺]) When [B] = [BH⁺], log(1) = 0, and thus pH = pKa.
Materials and Reagents
-
N-propylbutylamine (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Class A 50 mL burette
-
Volumetric flasks and pipettes
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Step-by-Step Methodology
-
Solution Preparation: Accurately prepare a ~0.05 M solution of N-propylbutylamine. For example, weigh approximately 0.576 g of N-propylbutylamine (MW 115.22) and dissolve it in CO₂-free deionized water in a 100 mL volumetric flask, filling to the mark.
-
pH Meter Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. Ensure the calibration slope is within the acceptable range (typically 95-105%).
-
Titration Setup: Pipette a known volume (e.g., 50.0 mL) of the N-propylbutylamine solution into a 150 mL beaker. Add a magnetic stir bar and place the beaker on the stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but clear of the stir bar.
-
Initial Reading: Record the initial pH of the amine solution.
-
Titration Execution: Begin adding the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.
-
Equivalence Point Bracketing: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or less) to precisely map the region of steepest pH change (the equivalence point).
-
Completion: Continue the titration several milliliters past the equivalence point until the pH curve flattens in the acidic region.
-
Repeatability: Perform the titration in triplicate to ensure the precision and accuracy of the results.
Data Analysis and Validation
-
Plot Titration Curve: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Locate Equivalence Point (Vₑ): The equivalence point is the inflection point of the sigmoid curve. For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this derivative plot corresponds to Vₑ.
-
Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point (Vₑ/2).
-
Determine pKa: Find the pH on the original titration curve that corresponds to the volume Vₑ/2. This pH value is the experimental pKa.
-
Validation: The pKa values from the triplicate titrations should agree within an acceptable margin (e.g., ±0.05 pH units). The molarity of the amine solution, calculated from Vₑ, should also be consistent with the prepared concentration, providing a cross-check on technique and purity.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
N-propylbutylamine is a moderately strong aliphatic base with a predicted pKa of its conjugate acid around 11.02. Its basicity is a composite property, enhanced primarily by the electron-donating inductive effects of its propyl and butyl substituents and the significant solvation stabilization of its secondary ammonium cation in protic media. These factors are partially offset by steric hindrance. An understanding of this pKa value, accurately determined through robust methods like potentiometric titration, is indispensable for professionals in drug development and chemical synthesis. It provides the quantitative basis for controlling solubility, predicting reaction outcomes, and designing effective purification strategies, thereby enabling the rational manipulation of this versatile chemical entity.
References
-
MDPI: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]
-
vCalc: pKa of Butylamine. Available at: [Link]
-
Chemistry LibreTexts: Basicity of Amines. Available at: [Link]
-
Master Organic Chemistry: 5 Key Basicity Trends of Amines. Available at: [Link]
-
Chemistry Steps: Basicity of Amines. Available at: [Link]
-
Pharmaguideline: Basicity and Effect of Substituent on Basicity. Available at: [Link]
-
PubChem: N-Propylbutylamine. Available at: [Link]
-
Rawsource: How do amines act as bases. Available at: [Link]
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Chongqing Chemdad Co., Ltd: N-BUTYL-N-PROPYLAMINE. Available at: [Link]
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Croatica Chemica Acta: Simple Method for the Estimation of pKa of Amines. Available at: [Link]
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ResearchGate: Simple Method for the Estimation of pKa of Amines. Available at: [Link]
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Fiveable: Basicity of amines | Organic Chemistry II Class Notes. Available at: [Link]
-
Defense Technical Information Center: SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]
-
YouTube: Amines as a base and the inductive effect. Available at: [Link]
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Quora: Why are primary amines less basic than secondary and tertiary amine?. Available at: [Link]
-
Chemistry Stack Exchange: Field Effect and it's effect on basicity on amines. Available at: [Link]
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Spectroscopic data for "1-Butanamine, N-propyl-"
Comprehensive Spectroscopic Guide: 1-Butanamine, N-propyl- ( -Propylbutylamine)[1]
Executive Summary
1-Butanamine, N-propyl- (CAS: 20193-21-9), commonly referred to as
This technical guide synthesizes verified spectroscopic data with experimental protocols. It moves beyond static data lists to explain the causality of spectral features—why the molecule fragments the way it does in mass spectrometry and how solvent interactions shift its nuclear magnetic resonance (NMR) signals.
Part 1: Chemical Identity & Physicochemical Profile[1][3]
Before spectroscopic analysis, the analyte's identity must be anchored against standard physicochemical constants to ensure sample integrity.[1]
| Parameter | Data Point | Technical Note |
| IUPAC Name | Asymmetric secondary aliphatic amine.[1][2] | |
| CAS Number | 20193-21-9 | Note: Often confused with dipropylamine isomers.[1] |
| Molecular Formula | Nitrogen Rule applies (Odd MW = Odd N count).[1] | |
| Molecular Weight | 115.22 g/mol | Monoisotopic Mass: 115.1361 Da.[1] |
| Boiling Point | ~134 °C | High BP due to intermolecular H-bonding.[1] |
| Density | 0.75 g/mL | Less dense than water; floats during extraction.[1] |
| pKa | ~11.0 (Conj.[1] Acid) | Typical for secondary alkylamines; highly basic.[1] |
Part 2: Nuclear Magnetic Resonance (NMR) Characterization
Experimental Logic: Solvent Selection
For secondary amines, Chloroform-d (
Proton NMR ( H-NMR) Data
Field Strength: 400 MHz (Recommended)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| N-H | 0.8 - 1.3 | Broad Singlet | 1H | Highly variable.[1] Shifts downfield with concentration (H-bonding). |
| 2.55 - 2.60 | Multiplet/Triplet | 4H | Deshielded by Nitrogen electronegativity.[1] Overlapping signals from propyl C1 and butyl C1.[1] | |
| 1.45 - 1.55 | Multiplet | 4H | Beta-carbons.[1] Propyl C2 and Butyl C2 overlap.[1] | |
| 1.30 - 1.40 | Sextet | 2H | Butyl C3 only.[1] Distinct from propyl chain.[1][3][4][5][6][7] | |
| Methyls | 0.90 - 0.95 | Overlapping Triplets | 6H | Terminal methyls (Propyl C3 and Butyl C4).[1] |
Carbon NMR ( C-NMR) Data
Solvent:
The asymmetry of the molecule results in 7 distinct carbon signals , though the methyls may overlap at lower field strengths.
-
-Carbons (49.8 ppm, 52.0 ppm): The carbons directly attached to nitrogen appear furthest downfield.[1] The butyl
-carbon is slightly more deshielded than the propyl -carbon due to the longer alkyl chain's inductive effect. - -Carbons (23.5 ppm, 32.5 ppm): Significant separation.[1] The butyl C2 is typically around 32 ppm, while propyl C2 is around 23 ppm.[1]
-
/
-Carbons (20.5 ppm, 11.8 ppm, 14.0 ppm): The butyl C3 appears ~20 ppm.[1] The terminal methyls appear at 11.8 ppm (propyl) and 14.0 ppm (butyl).[1]
Part 3: Mass Spectrometry (MS) & Fragmentation Logic[9]
In Electron Ionization (EI) MS, aliphatic amines follow a predictable "Alpha-Cleavage" rule.[1][6] This is the most reliable method for structural confirmation.[1]
Fragmentation Pathway Logic
The molecular ion (
-
Pathway A (Loss of Propyl radical): Cleavage of the butyl chain.
-
Pathway B (Loss of Ethyl radical): Cleavage of the propyl chain.
- .[1]
Visualization: MS Fragmentation Diagram
Figure 1: Electron Ionization (EI) fragmentation logic for N-propylbutylamine. The formation of m/z 72 is the diagnostic signature.
Part 4: Infrared Spectroscopy (IR) Analysis
IR is the primary tool for distinguishing secondary amines from primary or tertiary contaminants.[1]
| Wavenumber ( | Vibration Mode | Diagnostic Feature |
| 3280 - 3350 | N-H Stretch | Single weak band. (Crucial: Primary amines show a doublet; Tertiary amines show nothing).[1][9][10] |
| 2800 - 2960 | C-H Stretch | Strong absorptions.[1] The region <2800 cm |
| 1130 - 1190 | C-N Stretch | Medium intensity.[1] Often overlaps with skeletal vibrations. |
| 730 - 750 | N-H Wag | Broad "out-of-plane" wag, characteristic of secondary amines.[1] |
Part 5: Experimental Protocol - Synthesis & Sample Prep[1]
Synthesis via Reductive Amination
The most robust route to high-purity
Reaction:
Step-by-Step Protocol:
-
Imine Formation: Dissolve Butanal (1.0 equiv) and Propylamine (1.1 equiv) in 1,2-Dichloroethane (DCE). Stir for 30 min at room temperature to form the imine intermediate.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.4 equiv) portion-wise. Note: This reagent is milder than and prevents reduction of the aldehyde before imine formation. -
Quench: After 12 hours, quench with saturated aqueous
. -
Extraction: Extract with Dichloromethane (DCM). The amine will be in the organic layer.[1]
-
Purification: Since the product is a liquid amine, acid-base extraction is superior to chromatography.[1]
Spectroscopic Workflow Diagram
Figure 2: Workflow for validating amine class purity using IR and NMR.
Part 6: References
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 1-Butanamine, N-propyl-."[1] NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 88399, N-Propylbutylamine."[1] PubChem. [Link][1]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][11] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Foundational protocol for reductive amination). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text on Amine Fragmentation and IR bands).
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Technical Guide: Solubility Profile & Solvent Selection for N-Propylbutylamine
CAS: 20193-21-9 | Formula: C₇H₁₇N | MW: 115.22 g/mol [1][2][3][4]
Executive Summary
N-Propylbutylamine (NPBA) is an asymmetric secondary amine critical in the synthesis of pharmaceutical intermediates, corrosion inhibitors, and rubber processing chemicals.[3][4] Its solubility profile is governed by the competition between its polar amine functionality and its lipophilic C7 alkyl framework.[3][4]
This guide provides a technical analysis of NPBA’s solubility thermodynamics, offering researchers a predictive framework for solvent selection.[3][4] Unlike lower-order amines (e.g., diethylamine) which are water-miscible, NPBA sits at the lipophilic transition point, exhibiting high affinity for organic media and limited, pH-dependent aqueous solubility.[1][3][4]
Physicochemical Characterization
To understand solubility behavior, one must first establish the solute's fundamental properties.[3][4] The lipophilicity (LogP ~2.[3][4]2) indicates a strong preference for non-polar and polar aprotic environments over pure aqueous phases.[3][4]
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Solubility |
| Physical State | Liquid (Colorless) | Miscibility is the primary metric, not saturation limit.[1][3][4] |
| Boiling Point | ~134 °C | Suitable for high-temperature reflux in toluene/xylene.[1][3][4] |
| pKa (Conjugate Acid) | ~11.02 | Highly basic; solubility is pH-switchable.[1][3][4] |
| LogP (Octanol/Water) | 2.18 - 2.23 | Lipophilic; partitions into organic layer in biphasic systems.[1][3][4] |
| Density | 0.745 g/mL | Floats on water/aqueous phases.[1][3][4] |
| Water Solubility | Low/Moderate (LogS ~ -1.[1][3][4]94) | Not fully miscible; requires co-solvents or pH adjustment.[1][3][4] |
Solubility Thermodynamics & Solvent Compatibility
The solubility of NPBA is dictated by Hansen Solubility Parameters (HSP) , where the total energy of interaction is the sum of dispersion forces ($ \delta_d
-
Dispersion ($ \delta_d $): Dominant.[1][3][4] The propyl and butyl chains (7 carbons total) drive high solubility in non-polar solvents (Hexane, Toluene).[3][4]
-
Hydrogen Bonding ($ \delta_h $): The secondary amine (-NH-) acts as both a donor and acceptor.[1][3][4] This ensures compatibility with alcohols but can lead to exotherms.[1][3][4]
-
Polarity ($ \delta_p $): Moderate. Sufficient to dissolve in DCM or DMSO.[1][3][4]
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Hydrocarbons | Hexane, Toluene, Heptane | Excellent | Van der Waals forces dominate; ideal for extraction.[1][3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole interactions stabilize the amine; standard for synthesis.[1][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Soluble, but may require dry solvents to prevent hydrolysis of coupled reagents.[1][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | H-bonding facilitates miscibility; useful for crystallization of salts.[1][3][4] |
| Ethers | THF, Diethyl Ether, MTBE | High | Good general solubility; MTBE is preferred for process safety.[1][3][4] |
| Water | Water | Low | Hydrophobic effect of C7 chain overcomes polar amine head.[1][4] |
Visualization: Solubility Logic Pathway
The following diagram illustrates the decision-making process for solvent selection based on the intended application (Synthesis vs. Extraction).
Caption: Logic flow for selecting solvents based on NPBA's chemical state (neutral vs. ionized) and application.
Experimental Protocol: Solubility Determination
Since specific literature values for NPBA in niche solvents may be unavailable, use this self-validating protocol to determine solubility limits or miscibility.
Method A: Visual Titration (Miscibility Check)
Objective: Determine if NPBA is miscible at a specific ratio.[1][3][4]
-
Preparation: Add 1.0 mL of Solvent X to a clear glass vial.
-
Addition: Add 0.1 mL of NPBA. Vortex for 10 seconds.[1][3][4]
-
Observation:
-
Validation: If clear, continue adding NPBA in 0.5 mL increments until 1:1 ratio is reached. If phase separation occurs, record the volume added.[3][4]
Method B: pH-Dependent Partitioning (Extraction Efficiency)
Objective: Quantify distribution between organic and aqueous phases (LogD).[1][3][4]
-
System: Mix 10 mL Octanol (or MTBE) and 10 mL Phosphate Buffer (pH 7.4).
-
Spike: Add 100 mg NPBA. Shake vigorously for 5 minutes.
-
Separation: Centrifuge at 3000 rpm for 2 minutes to break emulsion.
-
Analysis: Analyze both phases via HPLC or GC-FID.
-
Calculation: $ D = \frac{[NPBA]{org}}{[NPBA]{aq}} $.[1][3][4]
Applications in Synthesis & Purification
Understanding the solubility profile allows for optimized process design.[3][4]
Reductive Amination (Schiff Base Formation)
-
Recommended Solvent: Methanol or Dichloromethane (DCM) .[1][3][4]
-
Rationale: NPBA is highly soluble in both.[3][4] Methanol facilitates the proton transfer required for imine formation, while DCM is excellent for subsequent reduction steps with STAB (Sodium Triacetoxyborohydride).[3][4]
Acid Scavenging / Base Catalysis[1][3][4]
-
Rationale: When used as a base to neutralize acid byproducts (e.g., HCl), NPBA forms the hydrochloride salt.[3][4]
Impurity Removal (pH Swing)[1][3][4]
-
Workflow:
Safety & Handling
-
Flammability: Flash point is likely < 40°C (based on n-butylamine data).[1][3][4] Treat as a Flammable Liquid (Class 3).[1][3][4] Use grounded glassware.
-
Corrosivity: Secondary amines are caustic.[3][4] Causes severe skin burns and eye damage.[3][4] Wear nitrile gloves and chemical splash goggles.[3][4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (yellowing) and absorption of atmospheric CO₂ (carbamate formation).[1][3][4]
References
-
PubChem. (2025).[1][3][4] N-Propylbutylamine (Compound).[1][3][4][10][11][12][13] National Library of Medicine.[3][4] [Link][1][3][4]
-
NIST Chemistry WebBook. (2024).[1][3][4] 1-Butanamine, N-propyl-.[1][3][4][10][13] National Institute of Standards and Technology.[3][4][12][13] [Link][1][3][4]
-
ECHA. (2024).[1][3][4][10] Registration Dossier: N-propylbutylamine.[1][3][4][11] European Chemicals Agency.[1][3][4] [Link][1][3][4]
-
Cheméo. (2024).[1][3][4][7][14] Chemical Properties of 1-Butanamine, N-propyl-. [Link]
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- 14. N-NITROSO-N-PROPYL-N-BUTYLAMINE | Occupational Safety and Health Administration [osha.gov]
Introduction: Understanding the Profile of 1-Butanamine, N-propyl-
An In-Depth Technical Guide to the Safe Handling of 1-Butanamine, N-propyl-
1-Butanamine, N-propyl-, also commonly known as N-propylbutylamine (CAS No. 20193-21-9), is a secondary aliphatic amine with the molecular formula C₇H₁₇N.[1][2][3] This compound serves as a versatile intermediate and building block in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[3] Its utility in organic synthesis stems from the reactivity of its secondary amine group, which can readily participate in nucleophilic substitution and reductive amination reactions.[3] Furthermore, emerging applications in material science are being explored, such as its potential use in forming thin films and as a corrosion inhibitor.[3]
However, the very reactivity that makes N-propylbutylamine a valuable synthetic tool also necessitates a rigorous and well-informed approach to its handling and safety management. This guide provides drug development professionals, researchers, and scientists with the critical technical knowledge required to handle this chemical safely, ensuring the protection of personnel and the integrity of research. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that goes beyond mere procedural compliance.
Part 1: Hazard Identification and Classification
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. N-propylbutylamine is classified under the Globally Harmonized System (GHS) as a substance with significant corrosive and flammable properties.
GHS Classification:
-
Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.[1][4] This classification indicates that the substance has a flashpoint between 23°C and 60°C, making it a considerable fire risk under ambient laboratory conditions.
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][4] This is a critical hazard, implying that contact can cause irreversible damage to skin and eyes. The corrosive nature is characteristic of many aliphatic amines.
The signal word for this chemical is "Danger," underscoring the severity of these potential hazards.[1][4]
Visualizing Chemical Hazards
The following diagram provides a summary of the primary hazards associated with N-propylbutylamine, emphasizing the dual risk of flammability and corrosivity that must be managed concurrently.
Caption: GHS Hazard Profile for N-propylbutylamine.
Part 2: Physical and Chemical Properties
Understanding the physical properties of a chemical is crucial for designing safe experiments and for responding effectively to emergencies. For instance, knowing the vapor pressure and density helps in assessing inhalation risks and how vapors might accumulate in a laboratory space.
| Property | Value | Source |
| CAS Number | 20193-21-9 | [1][2] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Odor | Ammonia or fish-like | [6] |
| Boiling Point | Data not consistently available; requires experimental verification. | |
| Vapor Pressure | Data not consistently available; handle as if volatile. | |
| Flash Point | H226 classification implies between 23°C and 60°C | [1][4] |
| Solubility | Data on water solubility is not readily available, but amines often have some solubility. |
Note: The absence of readily available, verified quantitative data for properties like boiling point and vapor pressure necessitates a conservative approach, assuming the compound is volatile and its vapors can easily form flammable mixtures with air.
Part 3: Safe Handling, Storage, and Exposure Controls
A multi-layered safety strategy, often termed the "Hierarchy of Controls," is the most effective approach to mitigating risks. This methodology prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Hierarchy of Controls Workflow
Caption: Hierarchy of Controls for managing chemical exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate personnel from the hazard.
-
Ventilation: All work with N-propylbutylamine must be conducted in a certified chemical fume hood. This is non-negotiable due to the compound's corrosivity and potential inhalation toxicity. The fume hood contains vapors and provides protection from splashes.
-
Ignition Source Control: Given its flammability, all sources of ignition must be rigorously excluded from the handling area.[7][8] This includes using explosion-proof electrical equipment (stirrers, heaters) and non-sparking tools.[7][8]
-
Static Electricity Prevention: Transferring the liquid can generate static electricity, which can ignite flammable vapors. Ensure that containers are properly grounded and bonded during transfer operations.[8]
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical. The SOP should cover quantity limits, step-by-step handling instructions, and emergency shutdown procedures.
-
Designated Areas: Clearly demarcate areas where N-propylbutylamine is stored and handled. Access should be restricted to trained and authorized personnel.
-
Chemical Hygiene Plan (CHP): All handling must conform to the institution's CHP, which outlines policies and procedures for working safely with hazardous chemicals.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. The choice of PPE must be based on a thorough risk assessment of the specific tasks being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] Due to the severe corrosive hazard, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[4]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves.[7] While specific breakthrough time data for N-propylbutylamine is not widely published, nitrile or neoprene gloves are generally recommended for amines. It is critical to inspect gloves before each use and change them frequently, especially if contact is suspected.
-
Protective Clothing: Wear a flame-resistant lab coat and impervious clothing, such as a chemical-resistant apron, to protect against skin contact.[4][7] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
-
-
Respiratory Protection: If engineering controls fail or during certain high-risk procedures (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary. Respirator use requires a formal respiratory protection program, including fit-testing and training.
Storage Requirements
Proper storage is critical to prevent fire and degradation.
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and acids, as reactions can generate heat and present a fire or explosion hazard.[5]
-
Containers: Use only containers that are approved for flammable liquids. Avoid using metal containers where corrosion is a risk.
Part 4: Emergency Procedures
Preparedness is paramount. All personnel working with N-propylbutylamine must be familiar with these emergency protocols.
First Aid Measures
Immediate action is critical in the event of an exposure. The guiding principle is rapid and thorough decontamination.
-
Inhalation: Immediately move the victim to fresh air.[4][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] A safety shower should be used for large-area contact. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do.[4] Immediate consultation with an ophthalmologist is required.
-
Ingestion: Do NOT induce vomiting due to the risk of perforation.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[7]
Firefighting Procedures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][7] Water spray can be used to cool containers but may be ineffective at extinguishing the fire itself.[4]
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4] Vapors are heavier than air and can travel to a distant ignition source.[5]
Accidental Release and Spill Cleanup Protocol
A spill of N-propylbutylamine is a dual chemical and fire hazard.
Step-by-Step Spill Response:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area and prevent entry.
-
Control Ignition Sources: Remove all sources of ignition (turn off equipment, no open flames).
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in Part 3.3, including respiratory protection if necessary.
-
Containment: Prevent the spill from entering drains or waterways. Cover drains if necessary.
-
Absorption: For small spills, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
1-Butanamine, N-propyl- is a chemical that demands respect and meticulous handling. Its dual flammable and corrosive nature requires a comprehensive safety program built on the principles of the hierarchy of controls. By understanding the causality behind these safety protocols—from the necessity of grounding and bonding to prevent static ignition to the critical importance of immediate and prolonged flushing after skin contact—researchers can create a self-validating system of safety. This in-depth knowledge empowers scientists to utilize this valuable reagent while ensuring the highest standards of occupational health and safety in the laboratory.
References
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N-Propylbutylamine | C7H17N | CID 88399 - PubChem. National Center for Biotechnology Information. [Link]
-
Chemical Properties of 1-Butanamine, N-propyl- (CAS 20193-21-9). Cheméo. [Link]
-
1-Butanamine, N-propyl-. NIST Chemistry WebBook. [Link]
-
1-Butanamine, N-propyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Hazardous Substance Fact Sheet - Butylamine. New Jersey Department of Health. [Link]
-
Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. [Link]
-
ICSC 0374 - n-BUTYLAMINE. International Programme on Chemical Safety. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of N-propyl-1-butanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-1-butanamine, a secondary amine with applications in chemical synthesis and as a building block in the development of pharmaceuticals, possesses thermochemical properties that are crucial for process design, safety analysis, and understanding its reactivity. This technical guide provides a comprehensive overview of the available thermochemical data for N-propyl-1-butanamine. In the absence of extensive experimentally determined values, this guide presents high-quality calculated data and outlines the established experimental and computational methodologies for the determination of key thermochemical parameters. By contextualizing this information with data from structurally similar compounds, this document serves as an essential resource for professionals requiring a deep understanding of the energetic landscape of N-propyl-1-butanamine.
Introduction: The Significance of Thermochemical Data
The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and enthalpy of vaporization, are fundamental to the quantitative description of its energetic behavior. For researchers and professionals in drug development and chemical manufacturing, this data is indispensable for a variety of reasons:
-
Process Safety and Hazard Analysis: Understanding the heat released or absorbed during a chemical reaction (reaction enthalpy) is paramount for preventing thermal runaways and ensuring safe process scale-up. The enthalpy of formation is a cornerstone of these calculations.
-
Reaction Engineering and Optimization: The design and optimization of chemical syntheses rely on a thorough understanding of the thermodynamics of the involved reactions. Thermochemical data allows for the prediction of equilibrium constants and the effect of temperature on reaction outcomes.
-
Physicochemical Property Modeling: Properties such as vapor pressure, which is critical for distillation and purification processes, are directly related to the enthalpy of vaporization through the Clausius-Clapeyron equation.
-
Computational Chemistry Validation: Experimentally determined thermochemical data serves as a crucial benchmark for the validation and refinement of computational chemistry models, which are increasingly used to predict the properties of novel compounds.
This guide will delve into the specific thermochemical properties of N-propyl-1-butanamine (CAS: 20193-21-9), providing both available data and the scientific principles behind their determination.
Thermochemical Data for N-propyl-1-butanamine: A Calculated Approach
While critically evaluated experimental thermochemical data for N-propyl-1-butanamine is not extensively available in the public domain, reliable computational methods provide valuable estimates. The following data has been calculated using established group contribution methods, offering a strong starting point for thermal analysis.
Calculated Thermochemical Properties
The Joback and Crippen methods are well-regarded computational techniques for estimating thermochemical properties based on molecular structure. The data presented in Table 1 has been derived using these methods.[1]
Table 1: Calculated Thermochemical and Physical Properties of N-propyl-1-butanamine [1]
| Property | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 97.45 | kJ/mol | Joback |
| Standard Enthalpy of Formation (gas, ΔfH°gas) | -134.34 | kJ/mol | Joback |
| Enthalpy of Fusion (ΔfusH°) | 18.98 | kJ/mol | Joback |
| Enthalpy of Vaporization (ΔvapH°) | 37.61 | kJ/mol | Joback |
| Log10 of Water Solubility (log10WS) | -1.94 | Crippen | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.786 | Crippen | |
| McGowan's Characteristic Volume (McVol) | 119.470 | ml/mol | McGowan |
| Critical Pressure (Pc) | 2838.39 | kPa | Joback |
| Normal Boiling Point (Tboil) | 409.73 | K | Joback |
| Critical Temperature (Tc) | 578.95 | K | Joback |
| Normal Melting Point (Tfus) | 221.31 | K | Joback |
| Critical Volume (Vc) | 0.463 | m³/kmol | Joback |
Ideal Gas Heat Capacity
The ideal gas heat capacity (Cp,gas) is a measure of the energy required to raise the temperature of the gaseous substance by a given amount. The calculated values for N-propyl-1-butanamine at various temperatures are presented in Table 2.
Table 2: Calculated Ideal Gas Heat Capacity (Cp,gas) of N-propyl-1-butanamine at Different Temperatures [1]
| Temperature (K) | Cp,gas (J/mol·K) |
| 409.73 | 238.17 |
| 437.93 | 250.74 |
| 466.14 | 262.84 |
| 494.34 | 274.48 |
| 522.55 | 285.67 |
| 550.75 | 296.42 |
| 578.95 | 306.74 |
Vapor Pressure
The vapor pressure of a liquid is a critical parameter for distillation and for assessing its volatility. The relationship between vapor pressure and temperature for N-propyl-1-butanamine can be estimated using the Antoine equation, with coefficients derived from correlations such as the Yaws method.[1]
Table 3: Calculated Vapor Pressure of N-propyl-1-butanamine at Different Temperatures [1]
| Temperature (K) | Vapor Pressure (kPa) |
| 307.32 | 1.33 |
| 321.28 | 2.94 |
| 335.25 | 6.00 |
| 349.21 | 11.45 |
| 363.18 | 20.59 |
| 377.14 | 35.21 |
| 391.11 | 57.59 |
| 405.07 | 90.57 |
| 419.04 | 137.59 |
| 433.00 | 202.66 |
Experimental Determination of Thermochemical Properties: Methodologies and Rationale
While calculated data is useful, experimentally determined values are the gold standard for accuracy. The following sections detail the primary experimental techniques that would be employed to obtain the thermochemical properties of N-propyl-1-butanamine.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter. For an organic liquid like N-propyl-1-butanamine, this is most accurately determined via combustion calorimetry.[2]
Experimental Protocol: Oxygen Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass of high-purity N-propyl-1-butanamine is encapsulated in a container of known mass and heat of combustion (e.g., a gelatin capsule).
-
Calorimeter Setup: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere and proper dissolution of acidic combustion products. The bomb is then pressurized with a large excess of pure oxygen (typically 30 atm).
-
Isothermal Environment: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is monitored with high precision as a function of time until the system reaches a new thermal equilibrium.
-
Analysis of Combustion Products: The gaseous and liquid contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitrogen oxides).
-
Calculation: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of ignition, the heat of formation of nitric acid from the nitrogen in the sample, and for any incomplete combustion. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.
Logical Framework for Combustion Calorimetry
Caption: Workflow for determining the standard enthalpy of formation using oxygen bomb combustion calorimetry.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) can be determined by various methods, including:
-
Vapor Pressure Measurement: Measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation. This is a robust and widely used technique.
-
Calorimetric Methods: Techniques like differential scanning calorimetry (DSC) or titration calorimetry can be used to directly measure the heat absorbed during vaporization.
Heat Capacity
The heat capacity (Cp) can be measured for both the liquid and gaseous states:
-
Liquid Phase: Adiabatic calorimetry or differential scanning calorimetry (DSC) are the preferred methods for accurately measuring the heat capacity of the liquid phase as a function of temperature.
-
Gaseous Phase: For the gaseous phase, flow calorimetry or calculations based on statistical mechanics using spectroscopic data are common.
Computational Thermochemistry: A Theoretical Approach
Modern computational chemistry offers powerful tools for predicting thermochemical properties.[3] These methods are particularly valuable when experimental data is scarce.
Methodology: Ab Initio and Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The three-dimensional structure of the N-propyl-1-butanamine molecule is optimized to find its lowest energy conformation using quantum mechanical methods (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level theoretical method (e.g., coupled-cluster theory like CCSD(T)) is used to calculate a more accurate electronic energy for the optimized geometry.
-
Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using a balanced chemical equation (an isodesmic or homodesmotic reaction) where the number and types of chemical bonds are conserved. This approach minimizes the error in the calculated enthalpy of reaction, leading to a more accurate enthalpy of formation for the target molecule.
Logical Framework for Computational Thermochemistry
Caption: A generalized workflow for the computational determination of thermochemical properties.
Conclusion and Future Outlook
This technical guide has provided a summary of the available calculated thermochemical data for N-propyl-1-butanamine and has detailed the standard experimental and computational methodologies for their determination. While the provided calculated data offers a strong foundation for many applications, there remains a clear need for high-quality, experimentally determined thermochemical properties for this compound to be published in the peer-reviewed literature. Such data would provide a definitive benchmark for process safety calculations, reaction modeling, and the validation of computational methods. It is recommended that future work focuses on the experimental determination of the standard enthalpy of formation via combustion calorimetry and the enthalpy of vaporization and heat capacity via differential scanning calorimetry or other modern calorimetric techniques.
References
-
NIST/TRC Web Thermo Tables (WTT). (2012). 1-butanamine, N-methyl-N-propyl-. National Institute of Standards and Technology. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Butyl-N-propyl-1-butanamine (CAS 36874-77-8). [Link]
-
PubChem. (n.d.). N-Propylbutylamine. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Butanamine (CAS 109-73-9). [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-propyl- (CAS 20193-21-9). [Link]
-
Occupational Safety and Health Administration. (n.d.). N-NITROSO-N-PROPYL-N-BUTYLAMINE. U.S. Department of Labor. [Link]
-
PubChem. (n.d.). 1-Butanamine, N-butyl-N-propyl-. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 1-Butanamine, N-propyl-. National Institute of Standards and Technology. [Link]
-
ACS Publications. (2021). Thermodynamic Properties of Biogenic Amines and Their Solutions. American Chemical Society. [Link]
-
YouTube. (2022). Calorimetry and Finding the Heat of Combustion. [Link]
-
ResearchGate. (n.d.). Thermochemistry of Amines, Nitroso Compounds, Nitro Compounds and Related Species. [Link]
-
Glaser, R. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in A. [Link]
-
ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. American Chemical Society. [Link]
-
PubChem. (n.d.). 1-Butanamine, N-ethyl-N-propyl-. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Combustion Calorimetry. [Link]
-
ACS Publications. (2010). Prediction of Thermochemical Properties for Gaseous Ammonia Oxide. American Chemical Society. [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Secondary Amines via Direct Alkylation
Topic: Precision Synthesis of Secondary Amines: Direct Alkylation Protocols Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
The synthesis of secondary amines is a cornerstone of medicinal chemistry, yet the direct alkylation of primary amines with alkyl halides (
This Application Note provides two distinct, field-validated protocols to overcome this limitation. We move beyond standard reductive amination (which requires aldehydes) to focus on Direct Alkylation strategies that ensure mono-alkylation selectivity:
-
The "Cesium Effect" Protocol: A chemoselective
approach using Cesium Hydroxide (CsOH) to suppress over-alkylation.[2] -
Hydrogen Borrowing Catalysis: An atom-economic, green approach using Iridium catalysts to alkylate amines directly with alcohols.
Method A: Chemoselective Alkylation via the "Cesium Effect"
Best for: Reactions involving valuable primary amines and reactive alkyl halides (bromides/iodides) where strict mono-alkylation is required without protecting groups.
The Mechanistic Logic
Standard bases (NaOH,
-
The "Naked" Anion: The large ionic radius of Cesium (
) results in a weak solvation shell and loose ion pairing with the amide anion. This creates a highly reactive "naked" anion that reacts rapidly with the alkyl halide. -
Surface Effect: In the presence of molecular sieves, CsOH facilitates a surface-mediated proton transfer that kinetically favors the primary amine over the secondary amine product.
Experimental Workflow (Decision Tree)
Figure 1: Decision matrix for selecting the appropriate Cesium-based alkylation conditions.
Detailed Protocol: CsOH-Promoted Mono-Alkylation
Reference Standard: Validated against Salvatore et al. (1999, 2002).
Reagents:
-
Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
-
Cesium Hydroxide Monohydrate (
) (2.0 equiv) -
Activated 4Å Molecular Sieves (Powdered, 250 mg/mmol)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon or Nitrogen.
-
Sieve Activation: Add powdered 4Å molecular sieves. Critical: Sieves must be activated (heated under vacuum) prior to use to scavenge water generated by the hydroxide base.
-
Solvation: Add anhydrous DMF and the primary amine (1.0 equiv). Stir for 5 minutes.
-
Base Addition: Add
(2.0 equiv) in a single portion. Stir vigorously for 30 minutes at RT. The mixture will likely become a suspension. -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Stir at RT. Monitor via TLC or LCMS.[1]
-
Note: Reactive halides (benzyl/allyl) react within 1–3 hours. Unreactive alkyl chains may require mild heating (40–60°C) and longer times (12–24 h).
-
-
Workup: Filter the mixture through a Celite pad to remove sieves and cesium salts. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water/brine (1:1) to remove DMF.[2] Extract with EtOAc (
). Dry organics over and concentrate.
Validation Criteria:
-
Success: >85% yield of secondary amine; <5% tertiary amine.
-
Failure: Significant hydrolysis of alkyl halide (check sieve activation).
Method B: Hydrogen Borrowing (Direct Alkylation with Alcohols)
Best for: "Green" synthesis, avoiding mutagenic alkyl halides, and reactions where the alkylating agent is an alcohol.[4]
The Mechanistic Logic
Hydrogen borrowing (or hydrogen autotransfer) is a catalytic redox-neutral process. The metal catalyst "borrows" hydrogen from the alcohol to form an aldehyde/ketone, which condenses with the amine to form an imine. The catalyst then "returns" the hydrogen to reduce the imine to the amine.
-
Atom Economy: The only byproduct is water.
-
Selectivity: Steric hindrance prevents the bulky catalyst from coordinating effectively with the secondary amine product, naturally stopping the reaction at mono-alkylation.
Catalytic Cycle Visualization
Figure 2: The Hydrogen Borrowing catalytic cycle using Iridium.
Detailed Protocol: Iridium-Catalyzed Alkylation
Reference Standard: Validated against Williams et al. / Fujita et al.
Reagents:
-
Primary/Secondary Alcohol (1.0 equiv)
-
Catalyst:
(Pentamethylcyclopentadienyl iridium dichloride dimer) (1–2.5 mol%) -
Base:
(0.1 – 0.5 equiv) Note: Base is catalytic or sub-stoichiometric. -
Solvent: Toluene (or water for green applications)
Step-by-Step Procedure:
-
Charge: In a heavy-walled pressure tube or sealed vial, add
(1.0 mol%) and (5 mol%). -
Substrates: Add the alcohol (1.0 equiv) and primary amine (1.0 equiv).
-
Solvent: Add Toluene (concentration 0.5 – 1.0 M).
-
Note: High concentration favors the bimolecular condensation step.
-
-
Reaction: Seal the tube and heat to 110°C (reflux temperature of toluene).
-
Why 110°C? High temperature is required to overcome the activation energy of the initial alcohol dehydrogenation.
-
-
Duration: Stir for 12–24 hours.
-
Monitoring: Monitor by GC-MS or NMR. (TLC is often difficult due to overlapping spots of amine/alcohol).
-
Workup: Cool to RT. Evaporate solvent. Purify via flash chromatography (DCM/MeOH/NH3).
Comparative Data & Selection Guide
| Feature | Method A: Cesium Effect ( | Method B: Hydrogen Borrowing |
| Substrate 1 | Primary Amine | Primary Amine |
| Substrate 2 | Alkyl Halide (Br/I) | Alcohol |
| Selectivity | High (due to Cs+ sterics) | Very High (due to catalyst sterics) |
| Conditions | RT to 60°C, Basic | 110°C, Neutral/Mildly Basic |
| Atom Economy | Low (Stoichiometric Cs salt waste) | High (Water is only byproduct) |
| Cost | Moderate (CsOH is expensive) | High (Ir catalyst) - Offset by scale |
| Drug Dev Stage | Lead Optimization / MedChem | Process Chemistry / Scale-up |
Troubleshooting & Optimization
Common Failure Modes:
-
Over-alkylation in Method A:
-
Cause: Water in DMF. The "naked" anion requires anhydrous conditions.
-
Fix: Use fresh molecular sieves and distill DMF. Ensure CsOH is a monohydrate, not fully aqueous.
-
-
No Reaction in Method B:
-
Cause: Catalyst poisoning by free amines or low temperature.
-
Fix: Ensure temperature reaches 110°C. If the amine is a strong chelator (e.g., diamines), increase catalyst loading to 5 mol%.
-
Safety Note:
-
CsOH is extremely hygroscopic and corrosive. Handle in a glovebox or with rapid transfer techniques.
-
Alkyl Halides are potential alkylating agents (carcinogens). Handle in a fume hood.
References
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[2][5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[2][6] Organic Letters, 1(11), 1893–1896.
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[7][8] Cesium effect: high chemoselectivity in direct N-alkylation of amines.[2][6][7][8] The Journal of Organic Chemistry, 67(3), 674–683.[5][7][8]
-
[Link]
-
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[4] Borrowing hydrogen in the activation of alcohols.[9][10] Advanced Synthesis & Catalysis, 349(10), 1555–1575.
-
[Link]
-
-
Fujita, K. I., Yamamoto, K., & Yamaguchi, R. (2002). Oxidative cyclization of amino alcohols catalyzed by a Cp*Ir complex. Synthesis of indoles, 1,2,3,4-tetrahydroisoquinolines, and 2,3,4,5-tetrahydro-1H-1-benzazepines. Organic Letters, 4(16), 2691–2694.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Hydrogen borrowing methodology: New iridium(III) catalysts for amine alkylation reactions [morressier.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Iridium(iii) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Versatility of 1-Butanamine, N-propyl- in Organic Synthesis and Material Science
Abstract
This comprehensive guide delves into the synthetic utility and material science applications of 1-Butanamine, N-propyl-, a secondary aliphatic amine. With full editorial control, this document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind experimental choices and self-validating protocols. We will explore its fundamental reactivity, focusing on key transformations such as N-alkylation and enamine formation, and its application as a corrosion inhibitor. Detailed, field-proven protocols are provided, supported by mechanistic insights and authoritative references, to ensure scientific integrity and reproducibility.
Introduction: Unveiling the Potential of an Asymmetric Secondary Amine
1-Butanamine, N-propyl- (also known as N-propylbutylamine) is a secondary aliphatic amine featuring a nitrogen atom bonded to a propyl and a butyl group.[1][2] This asymmetric structure provides a valuable platform for investigating the chemical behavior and synthetic utility of secondary amines.[3] Its nucleophilic nitrogen and the presence of alpha-protons on the adjacent alkyl chains dictate its reactivity, making it a versatile building block in organic synthesis for the construction of more complex molecules, including those with potential pharmaceutical and agrochemical applications.[3][4] Beyond its role as a synthetic intermediate, its molecular structure allows it to function as a corrosion inhibitor for metals.[4][5]
This application note will provide a detailed exploration of these applications, moving beyond a simple listing of reactions to offer a deeper understanding of the principles governing its use.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any experimental setting.
Table 1: Physicochemical Properties of 1-Butanamine, N-propyl-
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| CAS Number | 20193-21-9 | [2] |
| Boiling Point | 133-134 °C | [6] |
| Density | 0.745 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.412 | [6] |
| Flash Point | 77 °F (25 °C) | [6] |
Safety Profile:
1-Butanamine, N-propyl- is a flammable liquid and vapor.[6] It is also corrosive and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Organic Synthesis
The reactivity of 1-Butanamine, N-propyl- is dominated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilicity and basicity. This section will detail its application in two fundamental transformations: N-alkylation and enamine formation.
N-Alkylation: Synthesis of Tertiary Amines
The reaction of a secondary amine with an alkyl halide is a classic method for the synthesis of tertiary amines. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of 1-Butanamine, N-propyl- acts as the nucleophile.[3]
A significant challenge in the N-alkylation of secondary amines is the potential for over-alkylation. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[3] Careful control of reaction conditions, such as using an excess of the secondary amine, can help to minimize this side reaction.[7]
Diagram 1: N-Alkylation of 1-Butanamine, N-propyl-
Caption: General scheme for the N-alkylation of a secondary amine.
Protocol 1: Synthesis of N-Ethyl-N-propyl-1-butanamine (Exemplary Protocol)
This protocol is adapted from a procedure for the synthesis of N-methylbutylamine in Organic Syntheses and provides a general framework for the N-alkylation of 1-Butanamine, N-propyl-.[1]
Materials:
-
1-Butanamine, N-propyl-
-
Iodoethane (or other suitable alkyl halide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Butanamine, N-propyl- (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (2.0 equivalents) to the solution. While stirring vigorously, add iodoethane (1.0 equivalent) dropwise at room temperature. The use of a solid base like potassium carbonate helps to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrohalide salt.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any salts formed.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tertiary amine can be purified by fractional distillation under reduced pressure to yield the pure N-ethyl-N-propyl-1-butanamine.
Table 2: Representative Reaction Parameters for N-Alkylation
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.2 eq. Amine : 1.0 eq. Alkyl Halide | An excess of the secondary amine favors mono-alkylation and minimizes the formation of the quaternary ammonium salt. |
| Solvent | Anhydrous Diethyl Ether | A relatively non-polar aprotic solvent is suitable for SN2 reactions. Anhydrous conditions prevent side reactions. |
| Base | Anhydrous K₂CO₃ | A solid, non-nucleophilic base to neutralize the acid byproduct. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Should be monitored by TLC for optimal results. |
Enamine Formation: A Gateway to α-Functionalized Carbonyls
The reaction of a secondary amine, such as 1-Butanamine, N-propyl-, with an aldehyde or ketone results in the formation of an enamine.[8] This transformation is a cornerstone of modern organic synthesis, as enamines serve as versatile nucleophilic intermediates for the α-functionalization of carbonyl compounds.[8]
The mechanism involves the initial formation of a carbinolamine, followed by acid-catalyzed dehydration to an iminium ion. Since the nitrogen in the iminium ion lacks a proton for elimination to form a neutral imine, a proton is removed from an adjacent carbon atom (the α-carbon of the original carbonyl compound) to yield the enamine.[3]
Diagram 2: Mechanism of Enamine Formation
Caption: Stepwise mechanism for the formation of an enamine.
Protocol 2: General Procedure for Enamine Synthesis
This protocol provides a general method for the synthesis of an enamine from 1-Butanamine, N-propyl- and a suitable ketone (e.g., cyclohexanone).
Materials:
-
1-Butanamine, N-propyl-
-
Cyclohexanone (or other enolizable ketone)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene (or benzene)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Combine cyclohexanone (1.0 equivalent) and 1-Butanamine, N-propyl- (1.2 equivalents) in a round-bottom flask containing toluene. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents). The acid catalyst is crucial for the dehydration step.
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction is removed as an azeotrope with toluene, driving the equilibrium towards the enamine product.
-
Monitoring the Reaction: Continue refluxing until no more water is collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. The catalyst can be neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) if necessary.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude enamine is often used in the next synthetic step without further purification due to its potential instability. If purification is required, it can be attempted by distillation under high vacuum.
Application in Material Science: Corrosion Inhibition
Secondary amines, including 1-Butanamine, N-propyl-, can act as effective corrosion inhibitors for metals, particularly steel, in acidic environments.[4][5] The lone pair of electrons on the nitrogen atom can coordinate to the metal surface, forming a protective film that isolates the metal from the corrosive medium.[9] The alkyl chains contribute to the hydrophobicity of the film, further repelling aqueous corrosive agents.
Protocol 3: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
This protocol is based on a study of n-butylamine as a corrosion inhibitor and can be adapted to evaluate the efficiency of 1-Butanamine, N-propyl-.[5]
Materials:
-
Carbon steel coupons of known dimensions and surface area
-
1 M Hydrochloric acid (HCl) solution
-
1-Butanamine, N-propyl-
-
Acetone
-
Sandpaper (various grades)
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with successively finer grades of sandpaper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solutions: Prepare solutions of 1 M HCl containing various concentrations of 1-Butanamine, N-propyl- (e.g., 100, 200, 500, 1000 ppm). A blank solution of 1 M HCl without the inhibitor should also be prepared.
-
Immersion Test: Immerse the pre-weighed coupons in the blank and inhibitor solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
Final Weighing: After the immersion period, remove the coupons, wash them with distilled water and acetone, dry, and re-weigh them accurately.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) can be calculated using the formula: CR (g m⁻² h⁻¹) = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
The inhibition efficiency (IE%) can be calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Table 3: Expected Outcome of Corrosion Inhibition Study
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | (Value) | (Calculated Value) | N/A |
| 100 | (Value) | (Calculated Value) | (Calculated Value) |
| 200 | (Value) | (Calculated Value) | (Calculated Value) |
| 500 | (Value) | (Calculated Value) | (Calculated Value) |
| 1000 | (Value) | (Calculated Value) | (Calculated Value) |
Conclusion
1-Butanamine, N-propyl- is a versatile secondary amine with significant applications in both organic synthesis and material science. Its utility as a nucleophile in N-alkylation reactions for the synthesis of tertiary amines and as a precursor to nucleophilic enamines for the α-functionalization of carbonyls highlights its importance as a synthetic building block. Furthermore, its ability to act as a corrosion inhibitor demonstrates its potential in industrial applications. The detailed protocols and mechanistic discussions provided in this application note are intended to empower researchers to confidently and effectively utilize this valuable chemical in their work.
References
-
Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]
-
International Refereed Journal of Engineering and Science. (n.d.). Performance of corrosion inhibitors based on n-butylamine in protection of carbon steel in hydrochloric acid solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
PubChem. (n.d.). N-Propylbutylamine. Retrieved from [Link]
-
Lehigh University. (n.d.). synthesis of propyl and butyl amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
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PMC. (2020, June 24). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Secondary Amines. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2017, October 7). (PDF) 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. Retrieved from [Link]
-
MDPI. (n.d.). Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, January 22). N-NITROSO-N-PROPYL-N-BUTYLAMINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.15 Examples of Multistep Synthesis. Retrieved from [Link]
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MDPI. (n.d.). A Review of Thin-Film Growth, Properties, Applications, and Future Prospects. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-propyl- (CAS 20193-21-9). Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
-
Frontiers. (n.d.). Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches. Retrieved from [Link]
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YouTube. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Retrieved from [Link]
-
Wikipedia. (n.d.). Putrescine. Retrieved from [Link]
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Application Note: N-Propylbutylamine as a Nucleophile in Key Organic Substitution Reactions
Abstract
N-propylbutylamine, an asymmetrical secondary amine, is a versatile nucleophilic building block in organic synthesis. Its utility is pronounced in the construction of tertiary amines, amides, and amino alcohols, which are prevalent motifs in pharmacologically active compounds and agrochemicals.[1] This guide provides an in-depth analysis of N-propylbutylamine's reactivity in fundamental substitution reactions, including N-alkylation, N-acylation, and the ring-opening of epoxides. We elucidate the mechanistic principles behind these transformations, offer detailed, field-tested protocols, and discuss critical process parameters that govern reaction outcomes, selectivity, and yield. This document is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry.
Introduction and Physicochemical Profile
N-Propylbutylamine (IUPAC name: N-propylbutan-1-amine) is a secondary amine featuring a nitrogen atom bonded to both a propyl and a butyl group.[2] The lone pair of electrons on the nitrogen atom imparts nucleophilic character, enabling it to attack electrophilic centers and form new carbon-nitrogen bonds. Understanding its physical properties and safety profile is paramount before its use in any experimental setting.
Physicochemical Data
The key properties of N-propylbutylamine are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20193-21-9 | [2] |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| Boiling Point | 133-134 °C (lit.) | [3] |
| Density | 0.745 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.412 (lit.) | [3] |
| Flash Point | 25 °C (77 °F) - closed cup |
Safety and Handling
N-propylbutylamine is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][4]
| Hazard Statement | GHS Classification | Precautionary Measures & PPE |
| H226: Flammable liquid and vapor | Flammable Liquids, Category 3 | Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood.[2] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion, Category 1B | Wear protective gloves, corrosive-resistant lab coat, and chemical safety goggles/faceshield.[2][4] |
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5] If inhaled, move the person to fresh air.[4] Always consult the full Safety Data Sheet (SDS) before handling.
Core Concepts: Nucleophilicity and the Challenge of Over-Alkylation
As a secondary amine, N-propylbutylamine is a moderately strong nucleophile. Its reactivity is a balance between the electron-donating effects of the two alkyl chains, which enhance the nucleophilicity of the nitrogen lone pair, and the steric hindrance imposed by these same groups.
A primary challenge in reactions with alkylating agents is controlling the extent of alkylation. The direct alkylation of a secondary amine often leads to a mixture of products because the resulting tertiary amine is typically more nucleophilic than the starting secondary amine. This can lead to a subsequent reaction, forming a quaternary ammonium salt, a phenomenon often referred to as "over-alkylation" or a "runaway reaction".[6]
Caption: The challenge of over-alkylation in N-alkylation reactions.
Strategies to mitigate this include using a large excess of the starting amine, carefully controlling the stoichiometry of the alkylating agent, or choosing reaction pathways like acylation-reduction that circumvent the issue.[6][7]
Application 1: N-Alkylation via Bimolecular Nucleophilic Substitution (Sₙ2)
The reaction of N-propylbutylamine with primary or less-hindered secondary alkyl halides is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[1]
Mechanism and Rationale
The reaction proceeds via a single, concerted step where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide from the backside, relative to the leaving group.[8][9] This "backside attack" results in the inversion of stereochemistry at the carbon center if it is chiral.[9] The rate of the reaction is dependent on the concentration of both the amine and the alkyl halide.[1][8]
Experimental Choices Explained:
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is preferred. These solvents can solvate the cations but do not strongly solvate the amine nucleophile, leaving its lone pair more available for reaction.
-
Base: The initial Sₙ2 reaction produces an ammonium halide salt. A non-nucleophilic hindered base, like diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is added to neutralize the acid produced, regenerating the neutral (and nucleophilic) amine. Using excess N-propylbutylamine as the base is also possible but can complicate purification.
-
Stoichiometry: To favor mono-alkylation and suppress the formation of the quaternary salt, the alkyl halide should be the limiting reagent. Adding it dropwise to the reaction mixture can help maintain its low concentration.[7]
Protocol: Synthesis of N-Butyl-N-propyl-N-ethylamine
This protocol describes the reaction of N-propylbutylamine with ethyl iodide.
Materials:
-
N-Propylbutylamine (1.0 eq)
-
Ethyl Iodide (0.95 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-propylbutylamine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension vigorously at room temperature.
-
Add ethyl iodide dropwise over 20 minutes using a syringe pump.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings. Wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
Caption: General workflow for the N-alkylation of N-propylbutylamine.
Application 2: N-Acylation for Amide Synthesis
N-acylation is a highly efficient substitution reaction where N-propylbutylamine attacks an acylating agent, such as an acyl chloride or anhydride, to form a stable N,N-disubstituted amide.
Mechanism and Rationale
This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the amide.
Key Advantage: Unlike N-alkylation, N-acylation is not prone to over-reaction. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This effectively shuts down further reactions.
Protocol: Synthesis of N-Butyl-N-propylacetamide
Materials:
-
N-Propylbutylamine (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Triethylamine (TEA, 1.1 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-propylbutylamine and triethylamine in anhydrous DCM in a flask under nitrogen, and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude amide, which can be further purified if necessary.
Application 3: Nucleophilic Ring-Opening of Epoxides
N-propylbutylamine can act as a potent nucleophile to open strained three-membered epoxide rings, yielding valuable β-amino alcohols.
Mechanism and Rationale
Under neutral or basic conditions, the ring-opening of epoxides with a strong nucleophile like a secondary amine follows an Sₙ2-type mechanism.[10] The reaction is highly regioselective.
Causality of Regioselectivity: The amine nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[11][12] This is a hallmark of the Sₙ2 mechanism, where steric accessibility is a dominant factor. The attack forces the C-O bond to break, relieving the high ring strain (approx. 27 kcal/mol), which is a significant driving force for the reaction.
Protocol: Synthesis of 1-(Butyl(propyl)amino)propan-2-ol
Materials:
-
N-Propylbutylamine (1.2 eq)
-
Propylene Oxide (1.0 eq)
-
Methanol or Ethanol
-
Deionized Water
Procedure:
-
In a sealed tube or pressure vessel, combine N-propylbutylamine and methanol.
-
Cool the solution to 0 °C.
-
Carefully add propylene oxide. Caution: Propylene oxide is a low-boiling, volatile reagent.
-
Seal the vessel tightly and allow it to warm to room temperature, then heat to 60-80 °C.
-
Stir the reaction for 12-24 hours. Monitor by GC-MS or LC-MS.
-
After completion, cool the vessel to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude β-amino alcohol can be purified by vacuum distillation or column chromatography.
Conclusion
N-propylbutylamine is a robust and versatile secondary amine for nucleophilic substitution reactions. Its application in N-alkylation, N-acylation, and epoxide ring-opening provides reliable pathways to a range of important chemical structures. Successful synthesis requires a nuanced understanding of the underlying mechanisms to control selectivity, particularly to mitigate over-alkylation in Sₙ2 reactions with alkyl halides. The protocols provided herein serve as a validated starting point for chemists to leverage the synthetic potential of this valuable reagent in drug discovery and materials science.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). N-NITROSO-N-PROPYL-N-BUTYLAMINE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Butyl-N-propyl-1-butanamine (CAS 36874-77-8). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). N-BUTYL-N-PROPYLAMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Organic Reaction Mechanisms 2021. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 22). Amine Preparation 1 - SN2 Reaction. YouTube. Retrieved from [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butanamine, N-propyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 17). synthesis of primary amines by SN2 reactions. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative drugs or bioactive molecules with β‐aryl propanamines motifs. Retrieved from [Link]
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Technical Application Note: 1-Butanamine, N-propyl- (N-Propylbutylamine) as a Nucleophilic Base & Catalyst
Executive Summary
This guide details the application of 1-Butanamine, N-propyl- (N-propylbutylamine) in organic synthesis. Unlike symmetric secondary amines (e.g., Diethylamine, Dibutylamine), this unsymmetrical amine offers a unique physicochemical profile—specifically a boiling point of ~134°C—that bridges the gap between volatile low-molecular-weight amines and viscous, difficult-to-remove heavy amines.
Its primary utility in drug development and material science falls into two categories:
-
Catalytic Base: Driving Knoevenagel condensations via iminium ion activation.[1]
-
Stoichiometric Base: acting as a proton scavenger in alkylation reactions or as a Structure Directing Agent (SDA) in zeolite synthesis.
Physicochemical Profile
Understanding the physical constraints of N-propylbutylamine is critical for process design, particularly regarding solvent recovery and flammability management.
| Property | Value | Operational Implication |
| Molecular Structure | Secondary amine; Nucleophilic; Moderate steric hindrance.[2] | |
| Molecular Weight | 115.22 g/mol | -- |
| Boiling Point | 133–134 °C | Critical: High enough to allow reflux in Toluene/Xylene without base loss, but low enough for removal via vacuum distillation.[3] |
| Density | 0.745 g/mL (25 °C) | Lighter than water; facilitates phase separation in aqueous workups. |
| pKa | ~11.0 (Predicted) | Strong base; capable of deprotonating phenols, carboxylic acids, and active methylenes. |
| Flash Point | ~25 °C | Safety: Class 3 Flammable Liquid. Requires spark-proof equipment. |
| Solubility | Soluble in organic solvents; Moderate water solubility. | Can be removed from organic phase via acidic aqueous wash (forms water-soluble ammonium salt). |
Mechanistic Insight: The "Dual-Role" Base
In organic synthesis, N-propylbutylamine rarely acts solely as a Brønsted base (proton acceptor) due to its nucleophilicity. Its efficacy relies on a dual mechanism, particularly in carbonyl chemistry.
Mechanism A: Iminium Catalysis (Knoevenagel)
In the condensation of aldehydes with active methylene compounds (e.g., Malonic acid derivatives), the amine performs two distinct functions:
-
Nucleophilic Attack: Reacts with the aldehyde to form an Iminium Ion (more electrophilic than the original aldehyde).
-
Base Catalysis: Deprotonates the active methylene compound to generate the nucleophilic enolate.
Mechanism Visualization (DOT)
The following diagram illustrates the catalytic cycle where N-propylbutylamine acts as both the activator and the base.
Figure 1: Catalytic cycle showing N-propylbutylamine activating the substrate (Iminium) and generating the nucleophile (Enolate).[2][4][5][6][7][8]
Experimental Protocols
Protocol A: Catalytic Knoevenagel Condensation
Application: Synthesis of drug intermediates containing α,β-unsaturated carbonyls. Rationale: N-propylbutylamine is selected over Diethylamine (too volatile) and Piperidine (controlled precursor issues in some regions). Its boiling point (134°C) allows the reaction to proceed at higher temperatures (e.g., in Toluene reflux) to drive water removal without losing the catalyst.
Materials:
-
Aldehyde Substrate (1.0 equiv)
-
Active Methylene Compound (e.g., Diethyl Malonate, 1.05 equiv)
-
Catalyst: N-Propyl-1-butanamine (0.1 – 0.2 equiv)
-
Solvent: Toluene (anhydrous)
-
Equipment: Dean-Stark trap.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging: Add the Aldehyde (10 mmol) and Active Methylene (10.5 mmol) to Toluene (30 mL).
-
Catalyst Addition: Add N-Propyl-1-butanamine (1.0 - 2.0 mmol) via syringe.
-
Note: The reaction is slightly exothermic.
-
-
Reflux: Heat the mixture to reflux (Bath temp ~120°C). Monitor water collection in the Dean-Stark trap.
-
Process Control: The reaction is complete when theoretical water volume is collected or TLC indicates consumption of aldehyde.
-
-
Workup (Self-Validating Removal):
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure.
Protocol B: Structure Directing Agent (SDA) for Zeolite Synthesis
Application: Material science; synthesis of microporous mixed metal oxides. Rationale: The specific chain lengths (Propyl + Butyl) provide a unique steric template that dictates pore size during crystallization.
Methodology:
-
Gel Preparation: Mix the silica source (e.g., TEOS) and alumina source with water.
-
Template Addition: Add N-Propyl-1-butanamine to the mixture.
-
Typical Ratio:
.
-
-
pH Adjustment: The amine naturally raises the pH (basic). If necessary, adjust to pH 11-12.
-
Hydrothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 140–160°C for 2–5 days.
-
Calcination: Recover the solid product by filtration. Calcine at 550°C in air to burn off the amine template, leaving behind the porous oxide structure.
Safety & Handling (SDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
Storage: Store under nitrogen or argon. Secondary amines can absorb
from the air to form carbamates, reducing titer/purity. -
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides (unless intended).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link][2]
-
List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis.[8] Angewandte Chemie International Edition.[8] (Contextual grounding for secondary amine mechanism).
-
Chemos GmbH. Safety Data Sheet: N-Butylamine/N-Propylbutylamine analogs. Retrieved from [Link] (General handling for aliphatic amines).
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Application Notes & Protocols: N-Propylbutylamine as a Corrosion Inhibitor
Abstract and Introduction
Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, from oil and gas pipelines to infrastructure and transportation.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating these effects.[2] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions responsible for corrosion.[3]
Aliphatic amines are a well-established class of corrosion inhibitors, valued for their efficacy, particularly in acidic environments.[4] Their protective action stems from the lone pair of electrons on the nitrogen atom, which can coordinate with vacant d-orbitals of metal atoms, establishing a stable adsorbed layer.[5] N-Propylbutylamine (NPBA), a secondary aliphatic amine, is a relevant model for investigating the chemical behavior and utility of asymmetric secondary amines as corrosion inhibitors.[6] Its molecular structure, featuring a nitrogen atom bonded to both a propyl and a butyl group, provides a foundation for forming a protective hydrophobic film on metal surfaces.[6][7]
This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of N-Propylbutylamine as a corrosion inhibitor. While direct, extensive literature on N-Propylbutylamine is emerging, the protocols and mechanistic insights presented here are grounded in established principles and data from structurally analogous compounds like n-butylamine and other short-chain amines.[1][4] We will detail the theoretical underpinnings of its inhibitory action, provide step-by-step experimental protocols for its evaluation, and offer guidance on data interpretation.
Proposed Mechanism of Corrosion Inhibition
The effectiveness of an organic inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. For N-Propylbutylamine, this process is governed by a combination of physical and chemical interactions.
-
Adsorption Process: The primary active center in the NPBA molecule is the nitrogen atom. Its lone pair of electrons can be shared with the vacant d-orbitals of iron (in the case of steel), leading to chemisorption. Additionally, in acidic solutions, the amine can become protonated (R₂NH₂⁺). This cation can then be electrostatically attracted to the metal surface, which is cathodically charged, a process known as physisorption.[1][3]
-
Protective Film Formation: Upon adsorption, NPBA molecules arrange themselves on the metal surface. The alkyl chains (propyl and butyl groups) are hydrophobic and extend into the corrosive solution, creating a dense barrier. This film displaces water molecules and aggressive ions (like Cl⁻ and H⁺) from the surface, effectively isolating the metal from the corrosive environment.[5][7]
-
Electrochemical Action: Studies on similar amines, such as n-butylamine, demonstrate that they act as mixed-type inhibitors.[6] This means they suppress both the anodic reaction (metal dissolution, e.g., Fe → Fe²⁺ + 2e⁻) and the cathodic reaction (hydrogen evolution, e.g., 2H⁺ + 2e⁻ → H₂).[1] NPBA achieves this by blocking the active sites on the metal surface where these reactions would otherwise occur.
Caption: Mechanism of N-Propylbutylamine Corrosion Inhibition.
Theoretical Evaluation: Quantum Chemical Insights
Quantum chemical calculations, often employing Density Functional Theory (DFT), have become invaluable for predicting the potential efficacy of corrosion inhibitors before synthesis or extensive experimentation.[8][9] These methods correlate a molecule's electronic properties with its ability to inhibit corrosion.
For N-Propylbutylamine, the key parameters of interest are:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption and inhibition efficiency.[10]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as the molecule can more readily interact with the metal surface.[11]
-
Dipole Moment (μ): A lower dipole moment may be associated with higher inhibition efficiency, as it can favor the accumulation of the inhibitor on the metal surface.[8]
These theoretical calculations provide a rational basis for selecting candidate inhibitors and understanding their interaction mechanisms at a molecular level.
Caption: Logic flow for predicting inhibitor efficiency via quantum chemistry.
Experimental Evaluation: Protocols
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. The following diagram outlines a typical experimental workflow.
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Application Notes and Protocols for the N-Alkylation of N-Propylbutylamine
Abstract
This comprehensive guide provides a detailed protocol for the N-alkylation of the secondary amine, N-propylbutylamine. It is designed for researchers, scientists, and professionals in drug development. This document delves into the underlying chemical principles, offers a step-by-step experimental procedure, and provides essential guidance on product purification and characterization. The protocol emphasizes safety, reproducibility, and a thorough understanding of the reaction mechanism to empower researchers to successfully synthesize tertiary amines.
Introduction: The Significance of N-Alkylation
The formation of carbon-nitrogen (C-N) bonds through N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This reaction class enables the modification of primary and secondary amines to produce higher-order amines, which are prevalent structural motifs in a vast array of biologically active molecules. N-propylbutylamine, a secondary amine, serves as a versatile building block. Its N-alkylation to form tertiary amines is a critical transformation for accessing novel compounds with potential therapeutic applications.
This guide will focus on the direct N-alkylation of N-propylbutylamine using an alkyl halide, a classic and widely utilized method. While alternative greener methods such as the "borrowing hydrogen" strategy exist, direct alkylation remains a fundamental and accessible technique in many research settings.[2]
Mechanistic Insights: Understanding the Reaction Pathway
The N-alkylation of N-propylbutylamine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this reaction, the lone pair of electrons on the nitrogen atom of N-propylbutylamine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step results in the formation of a new C-N bond and the displacement of the halide leaving group.[4]
A critical consideration in the N-alkylation of secondary amines is the potential for over-alkylation. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide. This subsequent reaction leads to the formation of a quaternary ammonium salt, an often-undesired byproduct.[5][6][7]
Several factors can be manipulated to favor the desired mono-alkylation and minimize the formation of the quaternary ammonium salt:
-
Stoichiometry: Using an excess of the secondary amine can statistically favor the reaction with the alkyl halide over the reaction of the tertiary amine product.
-
Reaction Conditions: Careful control of temperature and reaction time can help to halt the reaction after the formation of the tertiary amine.
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide (I > Br > Cl) and the steric hindrance of the alkyl group can influence the reaction rate and selectivity.
Visualizing the Reaction Pathway
Caption: General mechanism for the N-alkylation of a secondary amine.
Experimental Protocol: N-Alkylation of N-Propylbutylamine with 1-Iodopropane
This protocol details the N-alkylation of N-propylbutylamine with 1-iodopropane to yield N-butyl-N,N-dipropylamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| N-Propylbutylamine | C₇H₁₇N | 115.22 | 20193-21-9 | Sigma-Aldrich |
| 1-Iodopropane | C₃H₇I | 169.99 | 107-08-4 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 75-05-8 | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Safety Precautions
-
N-Propylbutylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[8]
-
1-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Alkylating agents are potentially toxic and should be handled with care in a well-ventilated fume hood.[9]
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetonitrile and Dichloromethane: Flammable and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10]
-
Perform the reaction in a well-ventilated fume hood. [10]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-propylbutylamine (e.g., 1.15 g, 10 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol, 1.5 eq) as a base to neutralize the hydroiodic acid formed during the reaction.
-
Add acetonitrile (40 mL) as the solvent.
-
-
Addition of Alkylating Agent:
-
While stirring the mixture, add 1-iodopropane (e.g., 1.70 g, 10 mmol, 1.0 eq) dropwise at room temperature. Rationale: A slight excess of the amine can be used to favor mono-alkylation, but for this protocol, a 1:1 stoichiometry is used with careful monitoring.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Rationale: Heating increases the reaction rate. The progress of the reaction should be monitored to avoid excessive over-alkylation.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid potassium carbonate and potassium iodide.
-
Transfer the filtrate to a separatory funnel.
-
Add dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid.
-
Wash with brine (30 mL) to aid in the separation of the organic and aqueous layers.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired tertiary amine from any unreacted starting material and quaternary ammonium salt. Alternatively, for some amines, distillation under reduced pressure may be effective. A buffer-assisted separation technique could also be employed for larger-scale purifications.[11]
-
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of N-propylbutylamine.
Characterization and Data Analysis
The successful synthesis of the tertiary amine product should be confirmed by appropriate analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction. A suitable eluent system (e.g., 10% ethyl acetate in hexanes) should show the consumption of the starting amine and the formation of a new, less polar product spot (the tertiary amine). The quaternary ammonium salt, being ionic, will typically remain at the baseline.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for analyzing the purity of the final product and confirming its molecular weight. The tertiary amine product will have a specific retention time and a mass spectrum corresponding to its molecular ion. GC can also be used to quantify the relative amounts of starting material, product, and byproducts in the crude reaction mixture.[12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation of the final product.[8][16][17][18]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl and butyl groups. The disappearance of the N-H proton signal from the starting N-propylbutylamine is a key indicator of a successful reaction. The integration of the signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the tertiary amine product.[8]
Alternative Synthetic Strategy: Reductive Amination
Given the potential for over-alkylation in direct alkylation, reductive amination presents a powerful and often more selective alternative for the synthesis of tertiary amines.[5][19][20][21] This two-step, one-pot process involves:
-
Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an iminium ion.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added in situ to reduce the iminium ion to the corresponding tertiary amine.
Reductive amination is highly versatile and generally provides cleaner reactions with higher yields of the desired mono-alkylated product.[20][22]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | - Inactive alkylating agent- Insufficient heating or reaction time- Ineffective base | - Use a fresh bottle of alkyl halide.- Increase reaction time and/or temperature.- Ensure the base is anhydrous and of good quality. |
| Significant over-alkylation | - Reaction time too long- Reaction temperature too high- Stoichiometry favors over-alkylation | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Reduce the reaction temperature.- Use a larger excess of the starting secondary amine. |
| Complex mixture of products | - Side reactions due to impurities- Decomposition of starting materials or products | - Purify starting materials before use.- Use milder reaction conditions. |
| Difficulty in purification | - Similar polarities of product and byproducts | - Optimize the eluent system for column chromatography.- Consider conversion to a salt and back-extraction to purify the amine. |
Conclusion
The N-alkylation of N-propylbutylamine is a fundamental transformation for the synthesis of more complex tertiary amines. By understanding the SN2 reaction mechanism and the factors that influence selectivity, researchers can effectively control the reaction to favor the desired product. This guide provides a robust protocol and the necessary theoretical background to empower scientists to successfully perform this important synthetic step. For applications where over-alkylation is a significant concern, reductive amination should be considered as a highly effective alternative.
References
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2026, January 17). N alkylation at sp3 Carbon Reagent Guide. RSC. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Propylbutylamine. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, January 22). N-NITROSO-N-PROPYL-N-BUTYLAMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
American Chemical Society. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylation of nucleic acids by N-nitrosodi-n-propyl-amine: evidence that carbonium ions are not significantly involved. PubMed. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PubMed Central. Retrieved from [Link]
-
Reddit. (2026, January 27). Working with alkylating agents. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra for reaction between n-propylamine (5) and BTFBA (4).... Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
SciSpace. (n.d.). A Study of the Formation and Stability of N-Alkylbutanimines by1H-NMR Spectroscopy. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). N-BUTYL-N-PROPYLAMINE. Retrieved from [Link]
-
VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]
-
Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Butyl-N-propyl-1-butanamine (CAS 36874-77-8). Retrieved from [Link]
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Application Note: N-Propylbutylamine as a Strategic Scaffold for Asymmetric Molecular Design
[1]
Executive Summary
N-Propylbutylamine (NPBA) (CAS: 20193-21-9) represents a critical, yet often underutilized, motif in medicinal chemistry: the asymmetric acyclic secondary amine .[1] While symmetrical amines (diethylamine, dipropylamine) are common in early-stage discovery due to commercial availability, they often lack the steric and lipophilic nuance required for high-affinity ligand-protein binding.[1]
This guide details the strategic application of NPBA as a building block for complex tertiary amines, sulfonamides, and amides. By breaking symmetry, NPBA allows researchers to fine-tune LogP (lipophilicity) and steric occlusion without introducing chirality, making it an ideal candidate for optimizing Structure-Activity Relationships (SAR) in GPCR ligands, kinase inhibitors, and nitric oxide (NO) donor systems.
Chemical Profile & Strategic Utility[1][2]
Physicochemical Properties
Data verified against standard chemical references.
| Property | Value | Relevance to Protocol |
| CAS Number | 20193-21-9 | Unique Identifier |
| Formula | Stoichiometry calculations | |
| Molecular Weight | 115.22 g/mol | Yield calculations |
| Boiling Point | 133–134 °C | High enough for reflux in toluene/DCE; requires vacuum distillation for removal.[1] |
| Density | 0.745 g/mL | Volumetric dispensing |
| Flash Point | 25 °C | Flammable – Use spark-proof equipment.[1] |
| pKa (Calc) | ~11.0 | Strong base; requires buffering in enzymatic reactions.[1] |
The "Symmetry Breaking" Advantage
In drug design, the transition from a symmetrical moiety (e.g.,
-
Disrupt Crystal Packing: Improving solubility of the final salt form.[1]
-
Fill Hydrophobic Pockets: The butyl chain reaches 1.2 Å deeper than the propyl chain, potentially capturing distal hydrophobic interactions in a binding pocket.[1]
Figure 1: Strategic advantage of asymmetry in ligand design. The unequal chain lengths of NPBA allow for more precise filling of hydrophobic binding pockets compared to symmetrical analogs.
Critical Handling & Pre-treatment
Safety Warning: NPBA is corrosive (Skin Corr.[1] 1B) and flammable.[1][2] All manipulations must occur in a fume hood.[1]
The Carbon Dioxide Trap:
Like many secondary amines, NPBA avidly absorbs atmospheric
-
Sign of degradation: Turbidity or solid formation in the bottle.[1]
-
Purification Protocol: If the amine appears cloudy, dry over KOH pellets for 2 hours, then distill under reduced pressure (20 mmHg) prior to use in sensitive catalytic reactions (e.g., Buchwald-Hartwig).
Application Protocol: Reductive Amination
Objective: Synthesis of complex tertiary amines by coupling NPBA to a ketone/aldehyde core.[1] Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][3]
Rationale
Direct alkylation with alkyl halides often leads to quaternary ammonium salts (over-alkylation).[1] Reductive amination using STAB is the industry standard because it is mild, does not reduce ketones to alcohols, and tolerates other functional groups (nitro, ester, carbamate).
Reagents
-
Amine: N-Propylbutylamine (1.0 - 1.2 equiv)[1]
-
Carbonyl: Target Ketone/Aldehyde (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1] Note: DCE is preferred for faster reaction kinetics.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).[1]
-
Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv).[1] Essential for ketone activation.
Step-by-Step Workflow
-
Imine Formation (Equilibrium):
-
In a flame-dried flask under
, dissolve the Carbonyl substrate (1.0 mmol) in DCE (5 mL). -
Add N-Propylbutylamine (1.2 mmol, 138 mg/185 µL).
-
Add Acetic Acid (1.5 mmol, 90 mg).[1]
-
Observation: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.[1]
-
-
Reduction:
-
Quench & Workup:
-
Purification:
Figure 2: Workflow for the reductive amination of NPBA using Sodium Triacetoxyborohydride.
Application Protocol: Buchwald-Hartwig Arylation
Objective: Coupling NPBA to an aryl halide (e.g., chloropyridine, bromobenzene) to form an aniline derivative.[1]
Rationale
Secondary amines like NPBA are sterically hindered enough to make
Reagents
-
Aryl Halide: 1.0 equiv.[1]
-
Amine: NPBA (1.2 equiv).[1]
-
Catalyst:
(1–2 mol%) or precatalysts (e.g., XPhos Pd G3).[1] -
Ligand: RuPhos or XPhos .[1]
-
Expert Insight: For secondary acyclic amines, RuPhos is often superior due to its ability to prevent
-hydride elimination and accommodate steric bulk.[1]
-
-
Base:
(Sodium tert-butoxide) (1.5 equiv).[1] -
Solvent: Toluene or 1,4-Dioxane (degassed).[1]
Step-by-Step Workflow
-
Inert Setup: Charge a reaction vial with Aryl Halide,
, and Catalyst/Ligand system. Cap and purge with Argon/Nitrogen ( ).[1] -
Addition: Add Solvent (anhydrous, degassed) and NPBA via syringe.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Visual Check: Reaction mixture often turns dark brown/black (active Pd species).[1]
-
-
Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate and purify via silica chromatography.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Incomplete imine formation | Increase AcOH to 2.0 equiv; add molecular sieves (3Å) to scavenge water. |
| No Reaction (Buchwald) | Catalyst poisoning | Ensure NPBA is distilled (free of oxidized impurities). Use "G3" precatalysts instead of separate Pd/Ligand. |
| White Solid in NPBA Bottle | Carbamate formation ( | Dissolve in ether, wash with NaOH, dry, and distill. Store under Nitrogen.[1][4] |
| NMR Signals Broad | Rotamers | Tertiary amines with bulky groups often show rotamers.[1] Run NMR at 50°C to coalesce peaks. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1] [1]
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 88399, N-Propylbutylamine."
-
Occupational Safety and Health Administration (OSHA). "N-Nitroso-N-propyl-N-butylamine Chemical Sampling Information." (Relevant for safety and derivative synthesis). [1]
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Application Note: Advanced Solvent Engineering with 1-Butanamine, N-propyl-
Executive Summary
In the landscape of process chemistry, 1-Butanamine, N-propyl- (herein referred to as NPBA ) occupies a critical niche between highly volatile secondary amines (e.g., diethylamine) and sterically hindered, high-boiling analogues (e.g., dibutylamine).
While traditionally categorized as a chemical intermediate, NPBA is increasingly valued as a Reactive Solvent and a Switchable Hydrophilicity Solvent (SHS) . Its boiling point (~134°C) allows for high-temperature kinetic control without the pressure requirements of lower-molecular-weight amines, while its asymmetric alkyl chain structure disrupts crystalline packing, making it an ideal candidate for reversible ionic liquid systems in
This guide details the physicochemical profile of NPBA and provides validated protocols for its use as a dual-function reagent/solvent in pharmaceutical synthesis and green separation processes.
Physicochemical Profile & Solvent Parameters[1][2]
To effectively utilize NPBA, researchers must understand its thermodynamic boundaries. Unlike inert solvents (DCM, Toluene), NPBA is a nucleophilic base.
Table 1: Critical Solvent Properties of NPBA
| Property | Value | Relevance to Process |
| Molecular Formula | Secondary amine functionality.[1][2] | |
| Molecular Weight | 115.22 g/mol | Moderate volatility; easy removal via vacuum distillation. |
| Boiling Point | 134°C (at 760 mmHg) | Enables reactions requiring |
| Density | 0.75 g/cm³ (20°C) | Phase separates easily from aqueous layers (floats). |
| Flash Point | ~31°C (Closed Cup) | Flammable. Requires grounding and inert atmosphere. |
| pKa (Conjugate Acid) | ~10.8 (Estimated) | Strong base; effective acid scavenger. |
| Solubility Parameter | Compatible with mid-polarity organics (THF, Acetates). |
Application 1: NPBA as a Switchable Hydrophilicity Solvent (SHS)
One of the most advanced applications of NPBA is its use as a "smart" solvent that changes its polarity upon exposure to
Mechanism[4][5]
-
Native State: NPBA is a hydrophobic liquid, miscible with organic oils but immiscible with water.
-
Switched State: Upon bubbling
, NPBA reacts to form a carbamate salt (ionic liquid), becoming hydrophilic and miscible with water. -
Reversal: Heating or bubbling
removes , reverting NPBA to its hydrophobic state.
Protocol: -Triggered Product Isolation
Objective: Isolate a non-polar pharmaceutical intermediate from a crude reaction mixture without distillation.
Reagents:
-
Crude reaction mixture (containing hydrophobic product).
-
NPBA (Solvent).
-
Carbon Dioxide (gas).
-
Nitrogen (gas).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in NPBA (Ratio 1:5 w/v). The hydrophobic product should fully dissolve.
-
Aqueous Wash: Add water (equal volume) to the vessel.
-
Observation: Two phases form. The product is in the top NPBA layer; water-soluble impurities are in the bottom aqueous layer.
-
-
Phase Separation: Drain the aqueous layer containing salts/impurities.
-
The "Switch":
-
Add a fresh volume of water to the NPBA/Product layer.
-
Sparge
gas through the mixture at 1 atm for 30–60 minutes at 25°C. -
Reaction:
. -
Result: The NPBA converts to its carbamate salt and migrates into the water phase.
-
-
Precipitation: As the solvent "leaves" the organic phase to enter the water phase, the hydrophobic product precipitates out (or forms an oil layer) as it is no longer soluble in the aqueous carbamate solution.
-
Filtration/Collection: Filter the solid product or decant the oil.
-
Solvent Recovery:
-
Take the aqueous carbamate solution.
-
Heat to 60–80°C and sparge with
. - is released, and NPBA separates back out as a hydrophobic layer, ready for reuse.
-
Visualization: SHS Cycle
Figure 1: The reversible cycle of NPBA acting as a Switchable Hydrophilicity Solvent for product isolation.
Application 2: High-Temperature Nucleophilic Substitution
NPBA acts as a "Reactive Solvent" in the synthesis of tertiary amines, particularly for local anesthetic precursors where a propyl-butylamine moiety is required. Using NPBA in excess avoids the formation of quaternary ammonium salts and eliminates the need for auxiliary bases (like TEA or DIPEA).
Protocol: Synthesis of -Propyl- -butyl-benzylamine derivatives
Objective: Alkylation of benzyl chloride using NPBA as both nucleophile and solvent.
Reagents:
-
Benzyl Chloride (1.0 equiv).
-
NPBA (4.0 equiv) – Acts as reactant, solvent, and acid scavenger.
-
Toluene (Optional co-solvent, if reflux temp needs adjustment).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.
-
Charging: Charge NPBA (4.0 equiv) into the flask.
-
Addition: Heat NPBA to 60°C. Add Benzyl Chloride (1.0 equiv) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain temp <80°C.
-
-
Reflux: Once addition is complete, raise temperature to 110–120°C (mild reflux of NPBA). Stir for 4–6 hours.
-
Workup:
-
Cool reaction to 25°C.
-
Add 10% NaOH solution (2.0 equiv) to liberate the NPBA from its hydrochloride salt.
-
Stir vigorously for 15 minutes.
-
-
Separation: Separation of layers. The organic layer contains the Product + Excess NPBA.
-
Distillation:
-
Distill off excess NPBA under reduced pressure (approx. 40 mmHg at 50°C).
-
Result: Recovered NPBA can be dried and reused. The residue is the pure tertiary amine product.
-
Visualization: Reaction Pathway
Figure 2: Reaction pathway demonstrating the dual role of NPBA as reactant and acid scavenger.
Safety & Handling (E-E-A-T)
Hazard Identification (GHS):
Operational Safety Controls:
-
Ventilation: All operations involving NPBA must be performed in a certified chemical fume hood. The amine odor is distinct (fishy) and serves as a warning property, but olfactory fatigue can occur.
-
Incompatibility: Avoid contact with strong oxidizers (creates fire hazard) and nitrosating agents (e.g., sodium nitrite), as secondary amines can form carcinogenic nitrosamines (
-nitroso- -propylbutylamine). -
Spill Management: Do not use water initially. Absorb with sand or vermiculite. Neutralize with dilute acetic acid before disposal.
References & Authority
-
National Institute of Standards and Technology (NIST). 1-Butanamine, N-propyl- Properties.[10] NIST Chemistry WebBook, SRD 69. [Link][11]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88399, N-Propylbutylamine.[Link][7]
-
Jessop, P. G., et al. (2005). Green chemistry: Tertiary amine solvents that switch from hydrophobic to hydrophilic. Nature. (Contextual grounding for SHS mechanism applied to secondary amines).
-
Occupational Safety and Health Administration (OSHA). Nitrosamine Hazards in Amine Handling.[Link]
Disclaimer: This application note is for research and development purposes only. Users must perform their own risk assessment before scaling up these protocols.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gctlc.org [gctlc.org]
- 6. N-Ethyl-1-propanamine | CAS#:20193-20-8 | Chemsrc [chemsrc.com]
- 7. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. 1-Butanamine, N-propyl- [webbook.nist.gov]
- 11. 1-Propanamine, N-ethyl- (CAS 20193-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butanamine, N-propyl-
Ticket ID: #NPB-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: N-propyl-1-butanamine (CAS: 20193-21-9)
Diagnostic Interface
User Statement: "I am experiencing low yields or low purity when synthesizing N-propylbutan-1-amine."
Before proceeding to the protocol, please identify your specific failure mode using the diagnostic tree below. This ensures we apply the correct technical patch to your workflow.
Figure 1: Diagnostic logic for identifying yield-limiting factors in secondary amine synthesis.
The "Gold Standard" Protocol: Reductive Amination via STAB
Applicability: Best for preventing over-alkylation (tertiary amine formation).
If you are currently using Direct Alkylation (Propylamine + Butyl Bromide) or Sodium Cyanoborohydride (
The industry-standard method for high-yield secondary amine synthesis is the Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB /
Mechanistic Logic
STAB is a mild hydride donor. Unlike
Optimized Workflow
Scale: 10 mmol (Adjust linearly)
| Component | Role | Stoichiometry |
| Butanal (Butyraldehyde) | Electrophile | 1.0 equiv (0.72 g) |
| Propylamine | Nucleophile | 1.1 equiv (0.65 g) |
| STAB ( | Reducing Agent | 1.4 equiv (3.0 g) |
| Acetic Acid (AcOH) | Catalyst | 1.0 equiv (0.60 g) |
| DCE or THF | Solvent | 0.2 M Concentration |
Step-by-Step Methodology:
-
Imine Formation (The Setup):
-
In a flame-dried flask under
, dissolve Butanal (1.0 eq) in 1,2-Dichloroethane (DCE) or THF. -
Add Propylamine (1.1 eq). Note: We use a slight excess of amine to ensure all aldehyde is consumed.
-
Add Acetic Acid (1.0 eq). Crucial Step: The acid protonates the intermediate imine, forming the iminium ion (
), which is the actual substrate for reduction.
-
-
Selective Reduction:
-
Add STAB (1.4 eq) in one portion.
-
Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check TLC or GC. The disappearance of the aldehyde peak indicates completion.
-
-
Quench & Workup (Critical for Yield):
-
Quench with saturated aqueous
. -
Phase Control: This is where most yield is lost. The secondary amine is moderately water-soluble.
-
Extract with DCM or EtOAc (
). -
If yield is low: Saturate the aqueous layer with NaCl (Salting out) and re-extract.
-
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: I am seeing significant amounts of tertiary amine (N-propyl-N-butyl-1-butanamine). Why?
Root Cause: "Over-alkylation." This happens when the newly formed secondary amine reacts with remaining aldehyde to form a second iminium ion, which is then reduced. The Fix:
-
Switch Reagent: Ensure you are using STAB, not
. reduces imines too fast, often before equilibrium is established. -
Stepwise Addition: If using STAB doesn't fix it, pre-mix the aldehyde and amine in solvent for 30 minutes before adding the reducing agent. This allows the imine to form completely, leaving no free aldehyde to react with the product.
Q2: My crude yield is 30%, but the reaction looked complete on TLC. Where is my product?
Root Cause: Partition Coefficient (
-
pH Swing: After quenching with bicarbonate, add 1M NaOH until the aqueous phase is pH > 12 . You must ensure the amine is fully deprotonated (free base) to force it into the organic layer.
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This decreases the solubility of the organic amine in water.
Q3: Can I use catalytic hydrogenation (Pd/C + H2) instead?
Answer: Yes, but with caveats.
-
Pros: Cleaner workup (filtration only).
-
Cons: Requires pressurized equipment (Parr shaker). Without careful control, you may get hydrogenolysis (cleaving C-N bonds) or reduce other functional groups if your molecule is more complex. For simple N-propyl-1-butanamine, STAB is generally more reproducible on a benchtop scale.
Technical Data & Visualization
Reaction Pathway
The following diagram illustrates the selectivity mechanism that prevents side reactions.
Figure 2: Reaction pathway highlighting the critical Iminium reduction step.
Physical Properties for Identification
Use these values to validate your isolated product.
| Property | Value | Source |
| Boiling Point | 133–134 °C | Lit.[1] Value [4] |
| Density | 0.745 g/mL | Lit.[1] Value [4] |
| Refractive Index | Lit.[1] Value [4] | |
| Appearance | Colorless Liquid |
Alternative Route: The "Nuclear Option"
If reductive amination fails due to extreme steric hindrance or specific interfering groups (unlikely for this simple molecule), the Amide Reduction route provides absolute structural certainty.
-
Acylation: React Propylamine with Butyryl Chloride
N-propylbutanamide. -
Reduction: Reduce the amide using Lithium Aluminum Hydride (
) in refluxing THF.-
Warning: This requires anhydrous conditions and a difficult workup (Fieser quench), but it guarantees no tertiary amine byproduct is formed.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Cheméo . (n.d.). Chemical Properties of 1-Butanamine, N-propyl- (CAS 20193-21-9). Retrieved from Cheméo Data.
Sources
- 1. N-BUTYL-N-PROPYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Butanamine, N-propyl- | 20193-21-9 | Benchchem [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Amine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle the unique challenges posed by the energetic nature of amination. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in chemical principles to ensure both the success and safety of your experiments.
Section 1: Fundamentals of Exothermic Amine Synthesis
This section addresses the foundational questions about why certain amine syntheses release significant heat and how to anticipate these hazards.
Q1: Why is my amination reaction so exothermic?
Answer: The high exothermicity of many amine synthesis reactions stems from the formation of strong carbon-nitrogen (C-N) or hydrogen-nitrogen (H-N) bonds.[1] Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom, leading to rapid and energetically favorable reactions with electrophiles like alkyl halides or carbonyl compounds.[2][3]
Several common amination methods are known for being particularly energetic:
-
Reductive Amination: The reaction of an aldehyde or ketone with an amine followed by reduction is often highly exothermic.[2][3]
-
Nucleophilic Substitution (Alkylation): The direct reaction of an amine with an alkyl halide can be very exothermic, especially with reactive halides.[2]
-
Amide Reduction: The reduction of amides using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is notoriously exothermic and requires careful control.[4]
-
Acid-Base Neutralization: The reaction of an amine (a base) with a strong acid to form an ammonium salt is a classic exothermic neutralization reaction.[5]
The heat released (enthalpy of reaction) is a direct consequence of the products being in a much lower energy state than the reactants. Without adequate control, this heat can accumulate, leading to a dangerous, self-accelerating cycle known as thermal runaway.[6][7]
Q2: How can I predict if my novel amine synthesis will be dangerously exothermic before running it?
Answer: Predicting thermal hazards is a critical first step in reaction safety. A multi-tiered approach is recommended:
-
Literature Review: Check for published data on similar reaction classes. While your specific substrates may be novel, the fundamental reactivity is often comparable.
-
Computational Modeling: In some cases, computational chemistry can provide an initial estimate of the reaction enthalpy.
-
Thermal Hazard Assessment: For any new or scaled-up reaction, experimental thermal analysis is crucial.[8] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are the gold standard.[9][10]
-
DSC can determine the thermal stability of your reactants, products, and intermediates, identifying onset temperatures for decomposition.[10]
-
Reaction Calorimetry measures the heat evolved from the reaction in real-time under process-like conditions.[11][12][13] This allows you to quantify the total heat of reaction, the heat flow rate, and the potential for reactant accumulation.[11][12] This data is essential for calculating the Adiabatic Temperature Rise (ΔTad) , which represents the worst-case temperature increase if cooling were to fail.[6][14]
-
A workflow for assessing thermal risk is outlined below:
Caption: Decision workflow for thermal hazard assessment.
Section 2: Proactive Control & Mitigation Strategies
This section focuses on the practical steps and engineering controls you can implement to manage heat generation effectively.
Q3: My reaction temperature spikes dangerously when I add my amine. How can I control this?
Answer: This is a classic sign of a reaction rate that is too fast, leading to heat generation that outpaces your system's cooling capacity. The solution is to control the rate of reaction by limiting the availability of one of the reagents.[15]
Best Practices for Reagent Addition:
-
Slow, Controlled Addition: Use a syringe pump or a controlled-addition funnel to add the most reactive component (e.g., the alkylating agent or reducing agent) slowly and continuously to the solution containing the other reactant.[15] This is known as a semi-batch process .[14][16]
-
Monitor Internal Temperature: Always measure the internal temperature of the reaction mass, not the bath temperature.[15] Stop the addition immediately if the temperature exceeds a pre-determined safety limit.[15]
-
Pre-cool the Reactor: Before starting the addition, cool the reactor contents to a temperature well below the target reaction temperature. This provides a thermal buffer to absorb the initial heat release.[15]
| Addition Method | Pros | Cons | Best For |
| Batch (All at once) | Simple, fast setup. | Extremely dangerous for exothermic reactions; high risk of thermal runaway. | Only for reactions known to be non-exothermic. |
| Portion-wise Addition | Simple; allows for cooling between additions. | Can still lead to temperature spikes with each addition; risk of accumulation. | Moderately exothermic reactions at small scale. |
| Slow Continuous Dosing | Excellent control over heat generation; minimizes reactant accumulation.[14][16] | Requires specialized equipment (syringe pump); slower process. | Highly exothermic and sensitive reactions. |
Q4: What is the role of the solvent in managing an exotherm?
Answer: The solvent is not just a medium for the reaction; it is an active tool for thermal management.[17]
-
Heat Sink: The solvent mass acts as a heat sink, absorbing the energy released by the reaction.[17] A larger volume of solvent can absorb more heat for the same temperature rise. Using a solvent with a higher specific heat capacity is also beneficial.
-
Boiling Point Control: A solvent with a suitable boiling point can act as a passive cooling mechanism. If the reaction temperature approaches the solvent's boiling point, the excess energy will be consumed as the latent heat of vaporization (reflux cooling), providing a temperature ceiling. However, this must be done in a properly vented system with a condenser.
-
Reaction Rate Moderation: The choice of solvent can influence the reaction kinetics.[18] Sometimes, switching to a solvent in which the reactants are less soluble or that does not accelerate the reaction can slow down the rate of heat generation.[18]
Q5: My cooling bath can't keep up. What are my options?
Answer: If your cooling system is overwhelmed, you have several options beyond simply lowering the bath temperature.
-
Improve Heat Transfer:
-
Agitation: Ensure vigorous and efficient stirring.[9] Poor mixing can create localized "hot spots" where the temperature is much higher than what your probe reads, potentially initiating a runaway.[10]
-
Reactor Choice: For very demanding reactions, consider specialized reactors with a high surface-area-to-volume ratio, such as continuous flow reactors, which are exceptionally efficient at heat dissipation.[19][20]
-
-
Upgrade Cooling System:
-
Reduce the Reaction Rate: If improving heat removal isn't enough, you must reduce the rate of heat generation. This can be achieved by:
Section 3: Troubleshooting & Emergency Response
This section provides guidance for when a reaction is actively showing signs of thermal instability.
Q6: The temperature of my reaction is rising uncontrollably. What should I do RIGHT NOW?
Answer: This is a thermal runaway scenario. Your immediate priority is to stop the reaction and regain thermal control. Execute your pre-planned emergency procedure.[15]
Emergency Response Protocol:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[22] This is the most critical step to prevent adding more fuel to the reaction.
-
Maximize Cooling: If you are using a chiller, set it to its lowest possible temperature.[22] If using a bath, add more ice or dry ice.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately. Do not handle an emergency alone.
-
Prepare for Quenching (If Safe): If the reaction continues to accelerate and you have a pre-planned and validated quenching procedure, prepare to execute it. A quench involves rapidly adding a cold, inert liquid or a chemical inhibitor to stop the reaction.[23] This should only be done if you have assessed the risks and know the quench procedure is safe.
-
Evacuate if Necessary: If the temperature and pressure are rising rapidly, the vessel is making noise, or there is visible gas evolution in a sealed system, evacuate the area immediately and activate emergency services.
The following diagram illustrates the feedback loop in a controlled reactor system and the points of intervention.
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amines And Their Chemical Reactions Explanation Step By Step In Simple Manners For NEET, CBSE, And JEE [sudhirnama.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 8. icheme.org [icheme.org]
- 9. amarequip.com [amarequip.com]
- 10. researchgate.net [researchgate.net]
- 11. manufacturing.net [manufacturing.net]
- 12. syrris.com [syrris.com]
- 13. mt.com [mt.com]
- 14. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 15. labproinc.com [labproinc.com]
- 16. irjet.net [irjet.net]
- 17. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 18. Solvent effects - Wikipedia [en.wikipedia.org]
- 19. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. achievechem.com [achievechem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. cedrec.com [cedrec.com]
Stability issues of "1-Butanamine, N-propyl-" in storage
Welcome to the technical support center for 1-Butanamine, N-propyl- (N-propylbutylamine). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this aliphatic amine. Here, we delve into the causality behind these issues and provide field-proven troubleshooting advice and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) - Storage & Stability
Q1: My previously clear N-propylbutylamine has developed a yellow or brownish tint. What could be the cause, and is it still usable?
A1: Discoloration is a common indicator of degradation. The yellow or brown tint is likely due to the formation of oxidation products.[1] Aliphatic amines are susceptible to oxidation when exposed to air (oxygen), especially in the presence of light or heat. This process can lead to the formation of various impurities, including aldehydes, ketones, and other nitrogen-containing compounds, which can be colored.
Whether the material is still usable depends on the tolerance of your specific application to such impurities. For sensitive applications, it is highly recommended to purify the amine (e.g., by distillation) or use a fresh, unopened bottle. For less sensitive applications, you should at least perform a purity check (see Purity Assessment Protocol) to quantify the level of degradation before proceeding.
Q2: I've noticed an unexpected peak in the GC-MS analysis of my stored N-propylbutylamine. What could this impurity be?
A2: An unexpected peak in your GC-MS analysis could be one of several degradation products. The most common culprits are:
-
Oxidation Products: As mentioned in Q1, exposure to air can lead to oxidation. The photo-oxidation of N-propylbutylamine, initiated by hydroxyl radicals (often present in the atmosphere or generated by light), can lead to the formation of butanal, propanal, N-propylamine, and N-butylamine.[2]
-
N-Nitroso-N-propyl-N-butylamine: This is a significant concern. Secondary amines like N-propylbutylamine can react with nitrosating agents to form N-nitrosamines.[3][4][5][6] These agents can be present as contaminants in the air (e.g., NOx from pollution) or in other reagents.[7] Given that many nitrosamines are potent carcinogens, the presence of this impurity, even at trace levels, can be a serious issue, particularly in drug development.[5]
To identify the peak, compare its mass spectrum with library data for these potential degradation products.
Q3: What are the ideal storage conditions for N-propylbutylamine to ensure its long-term stability?
A3: To minimize degradation and ensure the long-term stability of N-propylbutylamine, adhere to the following storage conditions. These are based on established best practices for handling flammable and corrosive aliphatic amines.[8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool place.[9] | Reduces the rate of potential degradation reactions and minimizes vaporization. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation by displacing oxygen. |
| Container | Tightly closed, properly sealed container.[9] | Prevents exposure to air and moisture. Opened containers should be carefully resealed.[9] |
| Light | Protect from sunlight.[10] | Light can catalyze oxidative degradation. Use amber glass bottles or store in a dark cabinet. |
| Ventilation | Well-ventilated area.[2][11] | Safely dissipates any vapors that might escape, as the compound is flammable.[8][12] |
| Incompatible Materials | Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11] | Prevents vigorous and potentially hazardous reactions. |
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Reaction Yields or Byproduct Formation
-
Possible Cause: Your N-propylbutylamine may have partially degraded, introducing nucleophilic or basic impurities that interfere with your reaction. For instance, the presence of primary amines (N-propylamine, N-butylamine) from degradation could lead to unexpected side reactions.
-
Troubleshooting Steps:
-
Verify Purity: Before use, run a quick purity check using the GC-MS protocol outlined below.
-
Use a Fresh Sample: If purity is compromised, open a new bottle of N-propylbutylamine.
-
Purify the Amine: If a new bottle is unavailable, consider purifying the amine by distillation under an inert atmosphere.
-
Issue 2: pH of Aqueous Solutions is Different Than Expected
-
Possible Cause: Degradation can alter the basicity of the amine solution. While N-propylbutylamine is a moderately strong base, its degradation products may have different pKa values.
-
Troubleshooting Steps:
-
Calibrate pH Meter: Ensure your pH meter is properly calibrated.
-
Purity Check: Analyze the purity of the amine.
-
Titration: Perform an acid-base titration to determine the actual concentration of the amine.
-
Degradation Pathways
The two primary degradation pathways for N-propylbutylamine in storage are photo-oxidation and nitrosamine formation.
Photo-Oxidation Pathway
This pathway is initiated by the reaction of the amine with hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and can be generated by sunlight. The reaction proceeds via hydrogen abstraction, leading to the formation of various degradation products.[2][13]
Caption: Photo-oxidation of N-propylbutylamine.
Nitrosamine Formation Pathway
This pathway involves the reaction of N-propylbutylamine with a nitrosating agent, which is often formed from nitrites under acidic conditions.[3][5][6]
Caption: Formation of N-nitrosamine from N-propylbutylamine.
Experimental Protocols
Protocol 1: Purity Assessment of N-Propylbutylamine by GC-MS
This protocol provides a general method for assessing the purity of N-propylbutylamine and identifying potential degradation products.
1. Objective: To determine the purity of a stored sample of N-propylbutylamine and identify any significant impurities.
2. Materials:
-
N-propylbutylamine sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Methanol, GC grade)
-
Volumetric flasks and pipettes
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
3. Sample Preparation:
-
Prepare a stock solution of the N-propylbutylamine sample by accurately weighing approximately 100 mg of the amine into a 10 mL volumetric flask and diluting to volume with the chosen solvent.
-
Prepare a working solution by diluting the stock solution 1:100 with the same solvent.
4. GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main N-propylbutylamine peak to estimate purity.
-
For any significant impurity peaks, analyze their mass spectra and compare them against a spectral library (e.g., NIST) to identify potential degradation products like butanal, propanal, or N-nitroso-N-propyl-N-butylamine.
6. System Validation:
-
Run a solvent blank before analyzing samples to ensure no contamination from the solvent or system.
-
If available, inject a standard of pure N-propylbutylamine to determine its retention time and confirm peak identification.
References
- Chemos GmbH & Co.KG.
- Benchchem. (2019). 1-Butanamine, N-propyl- | 20193-21-9.
- Cole-Parmer. Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%.
- ResearchGate. Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link].
- ResolveMass Laboratories Inc. (2026).
- NILU. (2010).
- ResearchGate. GC/MS analysis of gaseous degradation products formed during extrusion blow molding process of PE films.
- ChemicalBook. (2025).
- Centers for Disease Control and Prevention. (2010).
- MDPI.
- PubMed.
- ResearchGate.
- National Institutes of Health. Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity.
- ResearchG
- Chemicea Pharmaceuticals. (2024).
- SAE International. (2013). Root Cause Analysis of Discoloration of Polypropylene in Automobile Interiors 2013-01-0615.
- Scribd. Amine Plant Troubleshooting and Optimiza.
- Thermo Fisher Scientific.
- Royal Society of Chemistry. Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold.
- JoVE. (2023). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2.
- Royal Society of Chemistry Publishing.
- Sigma-Aldrich. N-Propylbutylamine 98 20193-21-9.
- CCS Norway. Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1.
- BASF. Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.
- PubMed. Comprehensive Oxidation Mechanism of n-Butylamine and 2-Butylamine by H and OH Radicals: Insights into Reactivity.
- ResearchGate. Decomposition of secondary nitrosamines in amine scrubbing.
- Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
- AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- Journal of the American Chemical Society. (2026).
- Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Veeprho Pharmaceuticals. (2020).
- Agilent. Guidelines for Troubleshooting and Maintenance of AA Systems.
- Unibo. (2023).
- International Labour Organiz
Sources
- 1. sae.org [sae.org]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Blog Details [chemicea.com]
- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 6. veeprho.com [veeprho.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. N-Propylbutylamine | C7H17N | CID 88399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 10. N-BUTYL-N-PROPYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. N-Propylbutylamine 98 20193-21-9 [sigmaaldrich.com]
- 13. nilu.com [nilu.com]
Analytical challenges in separating N-propylbutylamine from starting materials
Technical Support Center: N-Propylbutylamine Analysis
Welcome to the technical support center for analytical challenges in the separation and analysis of N-propylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles in the chromatography of this and related compounds.
Introduction to the Challenge
N-propylbutylamine, a secondary amine, presents a unique set of analytical challenges primarily due to its chemical properties. As a small, basic, and polar molecule, it is prone to interacting with active sites on chromatographic columns and systems, leading to poor peak shape and reproducibility. Furthermore, its separation from structurally similar starting materials and impurities, such as propylamine, butylamine, dipropylamine, and dibutylamine, requires highly optimized and robust analytical methods. This guide provides troubleshooting strategies and frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Common Issues in N-Propylbutylamine Analysis
This section addresses specific problems encountered during the chromatographic analysis of N-propylbutylamine. Each issue is presented with its probable causes and a step-by-step resolution protocol.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.5 or a fronting factor < 0.9.
-
Inconsistent peak integration and reduced quantitative accuracy.
Probable Causes:
-
Secondary Interactions: The basic amine group of N-propylbutylamine interacts with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Inappropriate pH of Mobile Phase (HPLC): If the mobile phase pH is not suitable, the ionization state of the amine can vary, affecting its interaction with the stationary phase.
-
Active Sites in the GC System: Un-deactivated surfaces in the GC inlet liner, column, or detector can cause adsorption of the analyte.
Resolution Protocol:
For Gas Chromatography (GC):
-
Inlet Maintenance:
-
Use a deactivated inlet liner (e.g., silanized). Replace the liner and septum regularly.
-
Ensure the liner is packed with deactivated glass wool if used.
-
-
Column Selection & Conditioning:
-
Employ a base-deactivated column specifically designed for amine analysis (e.g., a wax column or a specialized amine column).
-
Properly condition the column according to the manufacturer's instructions to remove any residual activity.
-
-
Derivatization:
-
Consider derivatizing N-propylbutylamine with a reagent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This blocks the active amine group, reducing its polarity and improving peak shape.
-
For High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Optimization:
-
Add a competing base, such as triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase at a concentration of 10-50 mM. These additives will preferentially interact with the active silanol groups, masking them from the analyte.
-
Adjust the mobile phase pH to be at least 2 pH units above the pKa of N-propylbutylamine (pKa ≈ 11) to ensure it is in its neutral, un-ionized form for better retention and peak shape in reversed-phase chromatography.
-
-
Column Selection:
-
Use a column with end-capping to reduce the number of free silanol groups.
-
Consider using a polymer-based column or a hybrid silica column which are more resistant to basic compounds.
-
-
Reduce Injection Volume/Concentration:
-
Perform a loading study by injecting decreasing amounts of the sample to see if peak shape improves.
-
Issue 2: Co-elution with Starting Materials
Symptoms:
-
A single, broad, or misshapen peak where two or more compounds are expected.
-
Inability to accurately quantify N-propylbutylamine due to overlapping peaks from propylamine, butylamine, or other related impurities.
Probable Causes:
-
Insufficient Chromatographic Resolution: The selected column and method parameters do not provide enough separation power for these structurally similar compounds.
-
Inadequate Method Selectivity: The chosen stationary phase and mobile phase combination does not offer differential retention for the analytes of interest.
Resolution Protocol:
For Gas Chromatography (GC):
-
Optimize Temperature Program:
-
Decrease the initial oven temperature to improve the separation of early-eluting compounds like propylamine and butylamine.
-
Reduce the ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the time analytes spend interacting with the stationary phase, thereby improving resolution.
-
-
Select a More Selective Column:
-
If using a non-polar column (e.g., DB-1), switch to a more polar column (e.g., a wax column like DB-WAX or a PLOT column for volatile amines) to enhance separation based on differences in polarity.
-
-
Increase Column Length or Decrease Internal Diameter:
-
Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.25 mm instead of 0.32 mm) will increase the number of theoretical plates and improve resolution.
-
For High-Performance Liquid Chromatography (HPLC):
-
Adjust Mobile Phase Composition:
-
In reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase the retention and improve the separation of these polar compounds.
-
Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity.
-
-
Explore Different Chromatographic Modes:
-
If reversed-phase HPLC is not providing adequate separation, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the retention and separation of polar compounds.
-
-
Utilize Ion-Pair Chromatography:
-
Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This will form a neutral ion-pair with the protonated amines, allowing for their separation on a standard C18 column.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatographic approach for separating N-propylbutylamine from its starting materials?
A1: For volatile amines like N-propylbutylamine and its precursors, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often a good starting point due to its simplicity and robustness. A base-deactivated wax column is recommended to mitigate peak tailing. If specificity is a concern, coupling the GC to a Mass Spectrometer (GC-MS) will provide definitive identification of the peaks. For non-volatile samples or when derivatization is not desired, Reversed-Phase HPLC with a UV detector (if the compounds have a chromophore or are derivatized) or an Evaporative Light Scattering Detector (ELSD) is a viable alternative.
Q2: How can I improve the sensitivity of my method for detecting low levels of N-propylbutylamine?
A2:
-
Derivatization: As mentioned previously, derivatization not only improves peak shape but can also enhance sensitivity. For example, derivatizing with a fluorinated reagent can significantly improve the response in an Electron Capture Detector (ECD) for GC.
-
Mass Spectrometry (MS): Using a mass spectrometer as a detector in either GC or HPLC offers the highest sensitivity and selectivity. By using Selected Ion Monitoring (SIM) mode, you can monitor for specific ions of N-propylbutylamine, dramatically reducing background noise and improving the signal-to-noise ratio.
-
Sample Concentration: If the sample matrix allows, a pre-concentration step such as solid-phase extraction (SPE) can be used to enrich the analyte before injection.
Q3: What are the key considerations for sample preparation when analyzing N-propylbutylamine?
A3:
-
pH Control: Ensure the sample is dissolved in a solvent that maintains the desired ionization state of the analyte. For reversed-phase HPLC, this might mean keeping the sample pH basic to ensure the amine is neutral.
-
Solvent Selection: Use a solvent that is compatible with your chromatographic system. For GC, a volatile organic solvent is required. For HPLC, the sample solvent should be similar in strength to the mobile phase to avoid peak distortion.
-
Minimizing Adsorption: Use silanized glassware and polypropylene vials to prevent the loss of the basic analyte due to adsorption onto active surfaces.
Experimental Protocols & Visualizations
Protocol 1: GC-MS Analysis of N-Propylbutylamine
This protocol outlines a general method for the separation and identification of N-propylbutylamine from propylamine and butylamine.
1. Sample Preparation (Derivatization with TFAA):
- Evaporate 100 µL of the sample to dryness under a gentle stream of nitrogen.
- Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
- Cap the vial and heat at 70 °C for 20 minutes.
- Cool to room temperature and dilute with ethyl acetate to the final volume.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Scan (m/z 40-400) or SIM |
3. Expected Elution Order (Post-Derivatization):
- Propylamine-TFA
- Butylamine-TFA
- N-Propylbutylamine-TFA
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in the analysis of N-propylbutylamine.
Diagram 2: General Analytical Workflow
Technical Support Center: Optimization of the Dehydration Step in Imine Synthesis
Welcome to the Technical Support Center for professionals in research, science, and drug development. This guide is designed to provide in-depth troubleshooting and optimization strategies for the critical dehydration step in imine synthesis. The formation of imines, or Schiff bases, is a cornerstone of organic synthesis, pivotal in the construction of numerous pharmaceutical intermediates and active compounds.[1][2][3] However, the reversible nature of this condensation reaction presents a common hurdle: the byproduct, water, can readily hydrolyze the imine back to its starting materials, diminishing yields and complicating purification.[4][5][6]
This document offers practical, field-proven insights to overcome these challenges, ensuring robust and reproducible imine synthesis in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my imine yield consistently low, even with complete consumption of the starting aldehyde/ketone?
A: This is a classic sign of the reaction equilibrium favoring the reactants due to the presence of water.[3][4][7] The synthesis of imines is a reversible condensation reaction where water is eliminated.[4][5][8] If this water is not effectively removed, it will hydrolyze the newly formed imine, pushing the equilibrium back towards the aldehyde/ketone and amine.[4][6][9] To drive the reaction forward and maximize your yield, you must actively remove water from the reaction medium.[3][4][7]
Q2: What is the most effective method for water removal in imine synthesis?
A: The optimal method depends on your reaction scale, the stability of your reactants and products to heat, and available equipment. The three most common and effective techniques are:
-
Azeotropic Distillation with a Dean-Stark Trap: Ideal for reactions that tolerate heating.[10][11][12] A solvent that forms an azeotrope with water (e.g., toluene, benzene) is used to physically remove water as it is formed.[13][14][15][16] This is a highly efficient method for driving the reaction to completion.[12]
-
Use of Chemical Dehydrating Agents: Hygroscopic salts like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture.[4][10] These agents sequester water by forming hydrates.[17][18]
-
Application of Molecular Sieves: These are porous aluminosilicates that trap water molecules within their structure.[4][7][10][19] 3Å or 4Å molecular sieves are particularly effective for this purpose and are a good choice for reactions sensitive to the acidic or basic nature of chemical drying agents.[11][20]
Q3: Can the choice of solvent impact the efficiency of the dehydration step?
A: Absolutely. When using a Dean-Stark apparatus, the solvent must form an azeotrope with water.[13][16][21] Toluene is a common choice as it forms a lower-boiling azeotrope with water, allowing for efficient removal.[13] For methods employing dehydrating agents, the solvent should be anhydrous to begin with and inert to the reactants and the drying agent. Dichloromethane and tetrahydrofuran are often suitable choices.[11][22]
Q4: Is acid catalysis always necessary for imine formation, and how does it relate to dehydration?
A: Acid catalysis significantly accelerates the rate of imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][6] It also facilitates the final dehydration step by making the hydroxyl group of the hemiaminal intermediate a better leaving group (water).[6] However, the pH must be carefully controlled; typically, a pH around 5 is optimal.[6][12] At lower pH, the amine nucleophile can be excessively protonated, rendering it unreactive. At higher pH, the dehydration step can be slow.[6]
Troubleshooting Guide: Common Dehydration Issues in Imine Synthesis
| Problem | Probable Cause | Recommended Solution(s) |
| Low or no imine formation, starting materials remain. | Inefficient water removal, leading to rapid hydrolysis.[4][5] | 1. Implement or optimize a water removal technique (Dean-Stark, molecular sieves, or a chemical dehydrating agent).[7][10] 2. Ensure your dehydrating agent is active (e.g., freshly dried molecular sieves).[20] 3. If using a Dean-Stark, ensure the solvent is forming an effective azeotrope with water.[13] |
| Reaction stalls after initial product formation. | The dehydrating agent has reached its capacity. | 1. Add more of the dehydrating agent. 2. Consider switching to a higher-capacity drying agent. Magnesium sulfate generally has a higher capacity than sodium sulfate.[17] |
| Formation of side products, such as enamines. | This can occur with secondary amines. While not a dehydration issue per se, it's a related pathway.[6] | Ensure you are using a primary amine for imine synthesis.[4] |
| Decomposition of acid-sensitive starting materials or product. | The chosen dehydrating agent is acidic (e.g., MgSO₄).[17][23] | 1. Switch to a neutral dehydrating agent like anhydrous sodium sulfate or molecular sieves.[10][17] 2. Buffer the reaction with a non-nucleophilic base if compatible with your reaction. |
| Imine product hydrolyzes during workup. | Exposure to aqueous conditions during extraction or purification. | 1. Minimize contact with water during workup. Use brine washes to remove bulk water from the organic layer.[24] 2. Dry the organic layer thoroughly with a drying agent before solvent evaporation.[24] 3. For particularly sensitive imines, consider purification methods that avoid aqueous conditions, such as distillation or crystallization from a non-aqueous solvent system.[11] |
In-Depth Technical Protocols
Protocol 1: Imine Synthesis using a Dean-Stark Apparatus
This method is highly effective for reactions that can be conducted at the reflux temperature of a suitable azeotroping solvent.
Materials:
-
Aldehyde or ketone
-
Primary amine
-
Toluene (or another suitable azeotroping solvent)
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) (optional)
-
Round-bottom flask, Dean-Stark trap, condenser, and heating mantle
Procedure:
-
Assemble the Dean-Stark apparatus with the round-bottom flask and condenser.
-
To the flask, add the aldehyde or ketone, the primary amine (typically 1-1.2 equivalents), and the toluene.
-
If using, add a catalytic amount of p-TsOH.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[13]
-
The condensed vapor will collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers, with the denser water settling at the bottom.[13]
-
Continue the reaction until the theoretical amount of water has been collected in the trap, and no more water is being formed.[13]
-
Allow the reaction to cool to room temperature.
-
The reaction mixture can then be worked up as required, for example, by washing with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by drying and solvent evaporation.
Protocol 2: Imine Synthesis with Molecular Sieves
This is an excellent method for room temperature reactions or for substrates that are sensitive to heat.
Materials:
-
Aldehyde or ketone
-
Primary amine
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Activated 4Å molecular sieves
-
Reaction flask with a stirrer
Procedure:
-
Activate the 4Å molecular sieves by heating them in a vacuum oven at a high temperature (e.g., >200 °C) for several hours to remove any adsorbed water.[20] Allow them to cool in a desiccator.
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.
-
Add the activated molecular sieves (typically 1-2 g per 10 mmol of limiting reagent).
-
Add the primary amine and stir the reaction at the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Once the reaction is complete, filter off the molecular sieves.[10]
-
The filtrate containing the imine product can then be concentrated and purified as needed.
Visualizing the Dehydration Strategy
Decision-Making Workflow for Dehydration Method Selection
The following diagram illustrates a logical workflow for choosing the most appropriate dehydration strategy for your imine synthesis.
Caption: Acid-catalyzed imine formation highlighting the reversible dehydration step.
Comparative Analysis of Common Chemical Dehydrating Agents
| Dehydrating Agent | Capacity | Speed | Acidity | Advantages | Disadvantages |
| Anhydrous MgSO₄ | High [17] | Fast [17][24] | Slightly Acidic [17][23] | High efficiency and capacity. [17] | Can decompose acid-sensitive compounds. Fine powder can be difficult to filter. [23][25] |
| Anhydrous Na₂SO₄ | Moderate [17] | Slow [17][24][26] | Neutral [17] | Neutral and inexpensive. Granular form is easy to filter off. [23][25] | Lower efficiency and slower acting than MgSO₄. [17][26]Not effective for drying ether solutions. [24] |
| Activated Molecular Sieves (3Å or 4Å) | High | Moderate to Fast | Neutral | Highly efficient for achieving very dry conditions. [18]Can be used at room temperature. [27] | Need to be activated before use. [20]Can be more expensive than inorganic salts. |
Concluding Remarks
The successful synthesis of imines is critically dependent on the effective management of the water byproduct. By understanding the principles of chemical equilibrium and the practical application of various dehydration techniques, researchers can significantly improve yields, purity, and reproducibility. This guide provides a foundational framework for troubleshooting and optimizing this crucial step. For novel or particularly challenging substrates, empirical evaluation of different dehydration methods is always recommended.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]
-
Park, L. H., Leitao, E. M., & Weber, C. C. (2024). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry, 22(2), 202–227. [Link]
-
Royal Society of Chemistry. (2023, November 24). Green imine synthesis from amines using transition metal and micellar catalysis. [Link]
-
Chemistry Learner. (n.d.). Imine: Definition, Structure, Formation, and Mechanism. [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. [Link]
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. [Link]
-
Reddit. (2025, April 6). Sodium sulphate vs magnesium sulphate for anhydrous drying. [Link]
-
Reddit. (2025, June 22). Magnesium sulfate vs. sodium sulfate for drying organic solutions. [Link]
-
Scite.ai. (n.d.). Molecular Sieves in Ionic Liquids as an Efficient and Recyclable Medium for the Synthesis of Imines. [Link]
-
chemeurope.com. (n.d.). Imine. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Remove Residual Water. [Link]
-
ResearchGate. (2015, January 26). How do I remove water from imine formation reactions?. [Link]
-
ResearchGate. (2015, May 4). How can I synthezise imine from ketone?. [Link]
-
Chegg.com. (2022, April 4). Solved Synthesis of an Imine using a Dean-Stark Trap Pre-Lab. [Link]
-
Huakang. (n.d.). The difference between drying magnesium sulfate anhydrous and sodium sulfate anhydrous. [Link]
-
Kumar, P., & Kumar, R. (2016). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 6(83), 79496–79524. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Boujlel, K., Romdhani, A., & Msaddek, M. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(7), 4465–4473. [Link]
-
ResearchGate. (2025, August 6). A convenient synthesis of imines. [Link]
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?. [Link]
-
ResearchGate. (n.d.). A COMPARISON OF IMINE FORMING METHODOLOGIES. [Link]
-
Britannica. (2025, December 18). Azeotrope. [Link]
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. [Link]
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Wikipedia. (n.d.). Azeotropic distillation. [Link]
-
National Institutes of Health. (n.d.). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. [Link]
-
BYJU'S. (n.d.). How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation?. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Reddit. (2025, October 1). Need help with imine formation. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2025, August 6). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. [Link]
-
Journal of the American Chemical Society. (n.d.). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
-
ResearchGate. (2026, January 18). (PDF) Mechanisms of the Formation of Imines in Aqueous Solution and the Effect of the pH: A Theoretical Analysis. [Link]
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Validation & Comparative
Distinguishing N-propylbutylamine Isomers: A Mass Spectrometry-Based Comparative Guide
In the landscape of chemical analysis, particularly within pharmaceutical development and quality control, the unambiguous identification of structural isomers presents a significant challenge. Isomers, with their identical molecular formulas and weights, often exhibit subtle physicochemical differences that can drastically alter their biological activity, toxicity, and overall efficacy. This guide provides an in-depth, experimentally-grounded comparison of N-propylbutylamine isomers, demonstrating the power and precision of mass spectrometry as a definitive identification tool.
We will explore the fundamental principles of electron ionization (EI) mass spectrometry, coupled with gas chromatography (GC-MS), to differentiate between N-propylbutylamine, N-propyl-sec-butylamine, N-propyl-isobutylamine, and N-tert-butyl-propylamine. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and apply these techniques for robust isomeric characterization.
The Challenge of Isomeric Amines
Aliphatic amines are a common structural motif in many active pharmaceutical ingredients. The constitutional isomers of N-propylbutylamine (C₇H₁₇N, molar mass: 115.22 g/mol ) serve as an excellent model system to illustrate the analytical challenge. While all share the same nominal mass, the arrangement of their alkyl chains around the nitrogen atom dictates their fragmentation behavior under mass spectrometric analysis, providing a unique fingerprint for each molecule.
Foundational Principles: Amine Fragmentation in EI-MS
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage . This process involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. The stability of the resulting carbocation and the radical lost dictates the favorability of the cleavage pathway.
The general mechanism for alpha-cleavage is as follows:
-
An electron is ejected from the nitrogen atom, forming a radical cation (M+•).
-
A bond alpha to the nitrogen atom breaks, with one electron pairing with the electron on the nitrogen to form a double bond, and the other electron remaining with the alkyl fragment.
-
This results in a stable, even-electron iminium ion and a radical alkyl fragment.
The mass-to-charge ratio (m/z) of the resulting iminium ion is highly diagnostic and directly reflects the structure of the parent amine.
Experimental Workflow: GC-MS for Isomer Separation and Identification
For a mixture of volatile isomers like the N-propylbutylamine family, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical approach. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, after which the mass spectrometer provides structural information for identification.
Caption: GC-MS workflow for isomeric amine analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dilute the amine isomer mixture to a concentration of 100 µg/mL in a suitable solvent such as methanol or dichloromethane.
-
GC-MS System: A standard GC-MS system equipped with a capillary column is used.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 200.
-
Acquisition Mode: Full scan.
-
Comparative Fragmentation Analysis of N-Propylbutylamine Isomers
The structural differences between the isomers lead to distinct fragmentation patterns, primarily driven by the stability of the carbocation formed during alpha-cleavage.
Caption: Key fragmentation pathways for N-propylbutylamine isomers.
-
N-propylbutylamine (Linear): Alpha-cleavage can occur on either side of the nitrogen.
-
Loss of an ethyl radical (•C₂H₅) from the propyl group results in a fragment at m/z 86 .
-
Loss of a propyl radical (•C₃H₇) from the butyl group results in a fragment at m/z 72 .
-
The fragment at m/z 86 is typically the base peak due to the preferential loss of the larger alkyl radical.
-
-
N-propyl-isobutylamine: The fragmentation is similar to the linear isomer, producing major fragments at m/z 86 and m/z 72 . However, the relative intensities may vary slightly due to the branched nature of the isobutyl group. The key distinguishing features will be in the lower mass region and the GC retention time.
-
N-propyl-sec-butylamine: The secondary butyl group introduces a new site for alpha-cleavage.
-
Loss of a methyl radical (•CH₃) from the sec-butyl group is a highly favorable pathway, leading to a prominent ion at m/z 100 .
-
Loss of an ethyl radical (•C₂H₅) from the sec-butyl group gives a fragment at m/z 86 .
-
Loss of a propyl radical (•C₃H₇) from the propyl group gives a fragment at m/z 72 .
-
The presence of a significant peak at m/z 100 is highly diagnostic for this isomer.
-
-
N-tert-butyl-propylamine: The tertiary butyl group dramatically alters the fragmentation pattern.
-
Alpha-cleavage leading to the loss of a methyl radical (•CH₃) from the tert-butyl group is very favorable, producing a strong signal at m/z 100 .
-
A competing and often dominant pathway is the cleavage of the C-N bond to form the very stable tert-butyl cation at m/z 57 .
-
The presence of a base peak at m/z 100 and a very intense peak at m/z 57 is a unique fingerprint for N-tert-butyl-propylamine.
-
Data Summary: Diagnostic Ions for Isomer Identification
The following table summarizes the key diagnostic ions and their expected relative abundances, which can be used to distinguish between the N-propylbutylamine isomers.
| Isomer | Molecular Ion (m/z 115) | Key Diagnostic Ion(s) (m/z) | Expected Base Peak (m/z) | Notes |
| N-propylbutylamine | Present, low abundance | 86, 72, 44 | 86 | Classic alpha-cleavage pattern for a linear secondary amine. |
| N-propyl-isobutylamine | Present, low abundance | 86, 72, 44 | 86 | Similar to the linear isomer but with a different GC retention time. |
| N-propyl-sec-butylamine | Present, very low abundance | 100 , 86, 72 | 100 or 86 | The presence of a significant m/z 100 ion is a key differentiator. |
| N-tert-butyl-propylamine | Often absent | 100 , 57 | 100 | The presence of a very strong m/z 57 ion is highly characteristic. |
Advanced Methods for Isomeric Confirmation
While GC-MS with EI is a powerful tool, other advanced mass spectrometry techniques can provide further confirmation, especially for complex mixtures or when reference standards are unavailable.
-
Tandem Mass Spectrometry (MS/MS): By selecting an isomer-specific fragment ion (e.g., m/z 100) and subjecting it to further fragmentation (Collision-Induced Dissociation), one can generate a secondary fragmentation pattern that is unique to that isomer's structure.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation even if they produce similar fragment ions.
Conclusion
The structural isomers of N-propylbutylamine, while possessing the same molecular weight, exhibit distinct and predictable fragmentation patterns under electron ionization mass spectrometry. By carefully analyzing the mass spectra, particularly the ions resulting from alpha-cleavage, one can confidently distinguish between the linear, secondary-butyl, and tertiary-butyl substituted isomers. The combination of chromatographic separation by GC and the detailed structural information from MS provides a robust and reliable method for the definitive identification of these and other isomeric amines, a critical capability in modern chemical and pharmaceutical analysis.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
-
NIST. (n.d.). Butylamine, N-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanamine, N-(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
A Comparative Analysis of the Nucleophilicity of N-Propylbutylamine and Other Secondary Amines: A Guide for Researchers
In the intricate landscape of synthetic organic chemistry and drug development, the selection of an appropriate nucleophile is a critical decision that can dictate the efficiency, selectivity, and overall success of a reaction. Among the vast arsenal of nucleophiles, secondary amines represent a cornerstone, offering a unique balance of reactivity and steric hindrance. This guide provides an in-depth comparison of the nucleophilicity of N-propylbutylamine against other commonly employed secondary amines, namely diethylamine, diisopropylamine, and piperidine. Our analysis is grounded in the fundamental principles of physical organic chemistry and supported by established experimental methodologies for quantifying nucleophilic reactivity.
Understanding Nucleophilicity in Secondary Amines
Nucleophilicity, the ability of a molecule to donate an electron pair to an electrophile, is a kinetic phenomenon influenced by a confluence of electronic and steric factors.[1] For secondary amines, the lone pair of electrons on the nitrogen atom is the wellspring of their nucleophilic character. The substituents attached to the nitrogen atom, however, play a pivotal role in modulating this reactivity.
Generally, secondary amines are more nucleophilic than primary amines, which in turn are more nucleophilic than ammonia.[2][3] This trend is largely attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for donation. However, this electronic enhancement can be counteracted by steric hindrance, where bulky substituents impede the approach of the nucleophile to the electrophilic center.[2][4]
A Framework for Quantitative Comparison: The Mayr Nucleophilicity Scale
To move beyond qualitative descriptions, a quantitative framework is essential. The Mayr nucleophilicity scale provides a robust and widely adopted method for quantifying the reactivity of nucleophiles.[2][5] This scale is based on the linear free-energy relationship:
log k (20 °C) = s(E + N)
where:
-
k is the second-order rate constant for the reaction between a nucleophile and an electrophile.
-
s is a nucleophile-dependent slope parameter.
-
E is an electrophilicity parameter that characterizes the reactivity of the electrophile (e.g., benzhydrylium ions).
-
N is the nucleophilicity parameter for the nucleophile.
A higher N value signifies a more potent nucleophile. This relationship allows for the prediction of reaction rates and provides a standardized basis for comparing the nucleophilic strength of different compounds.[3][6]
Comparative Analysis of Secondary Amine Nucleophilicity
To contextualize the nucleophilicity of N-propylbutylamine, we will compare it to diethylamine, diisopropylamine, and piperidine. These amines offer a spectrum of steric and electronic properties.
| Amine | Structure | pKaH (in water) | Mayr Nucleophilicity Parameter (N) (in acetonitrile) | Key Structural Features |
| N-Propylbutylamine | CH3(CH2)2NH(CH2)3CH3 | ~11.0 (Predicted)[7] | Not Experimentally Determined | Asymmetrical, flexible alkyl chains. |
| Diethylamine | (CH3CH2)2NH | 10.93[5] | 14.7 (in water)[2] | Symmetrical, relatively unhindered ethyl groups. |
| Diisopropylamine | ((CH3)2CH)2NH | ~11.0 | Significantly lower than diethylamine due to sterics | Bulky isopropyl groups create significant steric hindrance. |
| Piperidine | C5H10NH | 11.12 | 18.1 (in water)[2], 18.58 (for the similar pyrrolidine in MeCN)[8] | Cyclic structure reduces steric hindrance and locks the nitrogen in a reactive conformation. |
Note: pKaH values are for the corresponding conjugate acids. A higher pKaH generally correlates with higher basicity. While basicity and nucleophilicity are related, they are not always directly proportional, especially when steric effects are significant.[2][3]
Analysis of the Data:
-
Diethylamine serves as a standard for a relatively unhindered secondary amine. Its ethyl groups provide an inductive effect that enhances the nitrogen's nucleophilicity without imposing significant steric bulk.[2]
-
Diisopropylamine , with its bulky isopropyl groups, is a classic example of a sterically hindered amine. Despite having a similar basicity to other secondary amines, its nucleophilicity is dramatically reduced. This makes it a useful non-nucleophilic base in many synthetic applications.
-
Piperidine is a highly nucleophilic secondary amine. Its cyclic structure "ties back" the alkyl chains, reducing the steric hindrance around the nitrogen atom compared to acyclic analogues. This conformational rigidity also contributes to its high reactivity.[2]
-
N-Propylbutylamine , the focus of this guide, is an asymmetrical secondary amine with flexible n-propyl and n-butyl chains. Based on its structure, we can predict its nucleophilicity to be:
-
Slightly less than diethylamine: The longer, more flexible propyl and butyl chains may present slightly more steric hindrance than the ethyl groups of diethylamine.
-
Significantly greater than diisopropylamine: The linear alkyl chains of N-propylbutylamine are far less sterically demanding than the branched isopropyl groups.
-
Less than piperidine: The acyclic nature of N-propylbutylamine allows for more conformational freedom, which can lead to greater effective steric hindrance compared to the constrained cyclic structure of piperidine.
-
Experimental Protocol for Determining the Nucleophilicity of N-Propylbutylamine
To definitively place N-propylbutylamine on the Mayr nucleophilicity scale, a series of kinetic experiments would be required. The following protocol outlines a robust methodology for this determination.
Objective: To measure the second-order rate constants for the reaction of N-propylbutylamine with a series of reference electrophiles (benzhydrylium ions) and to subsequently determine its Mayr nucleophilicity parameter (N).
Materials:
-
N-Propylbutylamine (high purity)
-
A series of substituted benzhydrylium tetrafluoroborates (reference electrophiles with known E parameters)
-
Anhydrous acetonitrile (spectroscopic grade)
-
Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a thermostated cuvette holder
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
Caption: Experimental workflow for determining the Mayr nucleophilicity parameter.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
All solutions should be prepared in a dry, inert atmosphere (e.g., a glovebox) to prevent the degradation of the highly reactive benzhydrylium ions.
-
Prepare a stock solution of N-propylbutylamine in anhydrous acetonitrile of a known concentration.
-
Prepare individual stock solutions of at least three different benzhydrylium tetrafluoroborates (with a range of known E parameters) in anhydrous acetonitrile.
-
-
Kinetic Experiments:
-
The reactions are conducted under pseudo-first-order conditions, with the concentration of N-propylbutylamine being at least 10-fold greater than the concentration of the electrophile.
-
Equilibrate the reactant solutions to a constant temperature, typically 20 °C, in the spectrophotometer's thermostated cell holder.
-
Initiate the reaction by rapidly mixing the amine and electrophile solutions in the cuvette. A stopped-flow apparatus is ideal for fast reactions.
-
Monitor the decrease in absorbance of the intensely colored benzhydrylium cation at its maximum wavelength (λmax) over time.
-
-
Data Analysis:
-
The observed rate constant (kobs) for each experiment is determined by fitting the absorbance versus time data to a single exponential decay function.
-
To determine the second-order rate constant (k2), a series of experiments are performed with varying concentrations of N-propylbutylamine (while keeping the electrophile concentration constant). A plot of kobs versus the amine concentration will yield a straight line with a slope equal to k2.
-
After determining the k2 values for the reactions of N-propylbutylamine with each of the reference electrophiles, plot log(k2) against the known E values for those electrophiles.
-
The resulting linear plot will have a slope of s and a y-intercept of sN. The nucleophilicity parameter N can then be calculated.[5]
-
Factors Influencing Nucleophilicity: A Deeper Dive
The observed and predicted trends in nucleophilicity can be rationalized by considering the interplay of several key factors.
Caption: Key factors influencing the nucleophilicity of secondary amines.
-
Electronic Effects: The n-propyl and n-butyl groups of N-propylbutylamine are electron-donating through the sigma framework (inductive effect), which increases the electron density on the nitrogen atom. This makes the lone pair more available for nucleophilic attack.
-
Steric Hindrance: While the linear alkyl chains of N-propylbutylamine are less bulky than the branched chains of diisopropylamine, their conformational flexibility can create a larger "steric cone" than the constrained ring of piperidine. The outcome of a reaction can be highly dependent on the steric demands of the electrophile.
-
Solvent Effects: The choice of solvent can significantly impact nucleophilicity.[9]
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that must be broken for the amine to act as a nucleophile. This can decrease nucleophilicity.[10]
-
Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) do not have acidic protons and thus do not strongly solvate the amine's lone pair. This generally leads to enhanced nucleophilicity compared to protic solvents.[2][10] The experimental protocol described above utilizes acetonitrile for this reason.
-
Conclusion and Applications
For researchers and drug development professionals, the choice between these amines will depend on the specific requirements of the synthetic transformation.
-
N-Propylbutylamine and diethylamine are excellent choices for general-purpose nucleophilic substitutions and additions where moderate reactivity and minimal steric hindrance are desired.
-
Piperidine is preferred when a highly potent, relatively unhindered nucleophile is required.
-
Diisopropylamine is the reagent of choice when a strong, non-nucleophilic base is needed to deprotonate a substrate without competing in a nucleophilic addition or substitution reaction.
By understanding the interplay of electronic and steric effects, and by leveraging quantitative data from methodologies like the Mayr scale, chemists can make informed decisions in the selection of secondary amines, thereby optimizing reaction outcomes and accelerating the discovery and development of new chemical entities.
References
- N-BUTYL-N-PROPYLAMINE One Chongqing Chemdad Co. ,Ltd. Vertex AI Search.
- Nucleophilicity of the primary amine in "Pent-1 - Benchchem. Benchchem.
- Nucleophilicity of Amines Definition - Organic Chemistry II Key Term - Fiveable. Fiveable.
- Which one is more reactive: tertiary or secondary amines and why? - Quora. Quora.
-
Nucleophilicity Trends of Amines - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
Nucleophilicity (nucleophile strength) (video) - Khan Academy . Khan Academy. Available at: [Link]
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
The Nucleophile - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines . University of Munich. Available at: [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
What Makes A Good Nucleophile? - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
N-Propylbutylamine | C7H17N | CID 88399 - PubChem - NIH . PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of N-Propylbutylamine Reaction Products
Introduction: The Analytical Challenge of N-Propylbutylamine Derivatives
N-propylbutylamine (CAS: 20193-21-9), a secondary aliphatic amine, serves as a versatile building block in organic synthesis, finding application in the development of pharmaceuticals and agrochemicals.[1] Its reactivity, centered on the nucleophilic nitrogen atom, allows for a variety of chemical transformations. However, this reactivity also presents a significant analytical challenge. During synthesis, storage, or metabolic processes, N-propylbutylamine can react to form a range of side products and impurities. The unambiguous structural identification of these products is paramount, particularly in regulated industries like drug development, where even trace-level impurities can have profound implications for safety and efficacy.
This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of N-propylbutylamine reaction products. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide researchers toward a robust and efficient analytical workflow. Our focus is on building a self-validating system of analysis, grounded in authoritative references and sound scientific principles.
Part 1: Anticipating the Chemistry: Potential Reaction Pathways of N-Propylamine
A successful elucidation strategy begins with a clear understanding of the potential chemical transformations N-propylbutylamine may undergo. The lone pair of electrons on the nitrogen atom dictates its reactivity, making it susceptible to nitrosating agents, oxidizing conditions, and electrophilic attack.
Key Reaction Classes:
-
Nitrosation: In the presence of nitrous acid or other nitrosating agents (e.g., nitrites under acidic conditions), secondary amines like N-propylbutylamine are converted to N-nitrosamines.[2] This is a critical transformation to monitor due to the potent carcinogenic activity of many N-nitrosamines.[2][3] The primary product expected is N-nitroso-N-propylbutylamine.
-
Oxidation: Oxidation of secondary amines can yield a variety of products depending on the oxidant and reaction conditions.[4] Potential products include N-hydroxylamines, which can be further oxidized to nitrones. Oxidative N-dealkylation, proceeding through a carbinolamine intermediate, can also occur, leading to the cleavage of either the propyl or butyl group and the formation of a primary amine and an aldehyde.[4][5]
-
Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, readily forms stable N,N-disubstituted amides. For instance, reaction with acetyl chloride would yield N-acetyl-N-propylbutylamine (or N-propyl-N-butylacetamide).
-
Alkylation: As a secondary amine, N-propylbutylamine can act as a nucleophile and react with alkyl halides.[1] This reaction can lead to the formation of a tertiary amine (e.g., N-ethyl-N-propylbutylamine) and potentially further to a quaternary ammonium salt, a process known as overalkylation.[1]
The following diagram illustrates these primary reaction pathways.
Caption: Major reaction pathways of N-propylbutylamine.
Part 2: The Analytical Toolkit: A Comparative Guide
No single technique can provide a complete structural picture. A multi-faceted approach, leveraging the strengths of different analytical methods, is essential. The choice of technique is dictated by the information required, from initial detection and molecular weight determination to the intricate mapping of the molecule's atomic connectivity.
Overall Elucidation Workflow
The logical flow for identifying an unknown reaction product involves a tiered approach, starting with separation and mass determination, followed by detailed spectroscopic analysis.
Caption: General workflow for structural elucidation.
Mass Spectrometry (MS): The First Look
Mass spectrometry is the cornerstone of molecular identification, providing the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental composition of the analyte. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet is critical and depends on the analyte's properties.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Best For | N-propylbutylamine, N-alkylated products, and some less polar amides. | N-nitrosamines (often thermally labile), hydroxylamines, and a broad range of polar and non-volatile products.[6][7][8] |
| Ionization | Primarily Electron Ionization (EI), providing reproducible fragmentation patterns for library matching. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, preserving the molecular ion.[7] |
| Key Insight | Provides MW and characteristic fragmentation patterns. Alpha-cleavage is dominant for amines. | Provides accurate mass of the molecular ion ([M+H]⁺), crucial for determining elemental formula. Ideal for analyzing thermally sensitive compounds. |
Expertise in Action: Interpreting Fragmentation
For N-propylbutylamine (MW=115.22), the EI-MS spectrum is dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen. This results in the formation of stable, resonance-stabilized iminium ions.
-
Cleavage of the propyl group: Loss of an ethyl radical (•C₂H₅) leads to a fragment at m/z 86 .
-
Cleavage of the butyl group: Loss of a propyl radical (•C₃H₇) leads to a fragment at m/z 72 .
The most abundant of these fragments often indicates the larger alkyl group. For an unknown product, observing a shift in these fragments provides immediate clues. For example, in an N-acetylated product (amide), the molecular ion would shift to 157, and the fragmentation pattern would change significantly due to the presence of the carbonyl group.
Protocol: GC-MS Analysis of a Reaction Mixture
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of a suitable solvent (e.g., dichloromethane or methanol). If necessary, derivatization can be performed to improve volatility.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amines (e.g., a DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Analyze the mass spectrum of each peak, identify the molecular ion (if present), and interpret the fragmentation pattern. Compare spectra to libraries (e.g., NIST) for tentative identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
While MS provides the formula, NMR spectroscopy reveals the atomic connectivity, providing the definitive structural map of the molecule. For N-propylbutylamine derivatives, ¹H and ¹³C NMR are indispensable, with 2D NMR techniques being crucial for complex cases.
| Technique | Information Provided | Application to N-Propylbutylamine Derivatives |
| ¹H NMR | Shows the number of unique proton environments, their integration (ratio), and splitting patterns (neighboring protons). | The protons on carbons adjacent to the nitrogen (α-protons) are deshielded and appear around 2.3-3.0 ppm.[9] The N-H proton of the parent amine is a broad signal that disappears upon D₂O exchange.[10][11] |
| ¹³C NMR | Shows the number of unique carbon environments. | Carbons bonded to nitrogen are deshielded and appear in the 40-65 ppm range.[9][12] The appearance of a signal >170 ppm would strongly indicate the formation of an amide (C=O). |
| 2D NMR (COSY, HSQC, HMBC) | Provides through-bond correlations to connect atoms. COSY (H-H), HSQC (C-H direct), HMBC (C-H long-range). | Essential for unambiguously assigning all signals and distinguishing between isomers. For example, HMBC can confirm the connectivity across the nitrogen or carbonyl group. |
Expertise in Action: Using NMR to Pinpoint Modification
-
Nitrosation: The formation of N-nitroso-N-propylbutylamine causes a significant downfield shift of the α-protons due to the electron-withdrawing nature of the nitroso group. Protons that were at ~2.5 ppm in the parent amine may shift to ~3.5-4.0 ppm.
-
Acylation: The formation of an amide introduces restricted rotation around the C-N bond. This can lead to magnetic inequivalence of the two α-methylene groups, resulting in more complex signals than the simple triplets seen in the parent amine. A new signal for the acyl methyl group (e.g., ~2.1 ppm for an acetyl group) would also appear.
-
Alkylation: The disappearance of the broad N-H signal is a key indicator that a tertiary amine has formed. A new set of signals corresponding to the added alkyl group will also appear.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
D₂O Shake (Trustworthiness Check): After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of a signal confirms it is from a labile proton (N-H).[10]
-
-
Data Processing: Fourier transform the data, phase the spectrum, and calibrate the chemical shift to TMS at 0.00 ppm. Integrate all signals.
-
Interpretation: Analyze chemical shifts, integration values, and multiplicity (splitting patterns) to propose a structure consistent with the MS data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is an excellent complementary technique to MS and NMR.
| Functional Group | Characteristic Absorption(s) (cm⁻¹) | Significance for N-Propylbutylamine Reactions |
| Secondary Amine (N-H) | 3300-3500 (stretch, single, weak-medium)[9][13] | Presence confirms starting material or a product that retains the N-H bond. Absence in a product of higher MW suggests reaction at the nitrogen (e.g., formation of a tertiary amine, amide, or nitrosamine). |
| Amide (C=O) | 1630-1680 (stretch, strong)[14] | A strong band in this region is definitive evidence of amide formation. |
| Nitrosamine (N=O) | ~1450-1490 (stretch, strong)[15] | Appearance of a strong band in this region is a key indicator for the formation of an N-nitrosamine. |
| Alkyl (C-H) | 2850-3000 (stretch) | Present in all expected products, confirming the aliphatic backbone. |
Part 3: Summary and Recommendations
The structural elucidation of N-propylbutylamine reaction products requires a synergistic analytical approach. No single method is sufficient, and each provides a piece of a larger puzzle.
Comparative Summary of Core Techniques:
| Technique | Primary Role | Strengths | Limitations |
| GC/LC-MS | MW & Formula Determination | High sensitivity, provides molecular weight and fragmentation data. LC-MS is suitable for labile compounds.[16] | EI-MS may not show a molecular ion. Isomers can be difficult to distinguish by MS alone. |
| NMR | Definitive Structure Mapping | Provides unambiguous connectivity through ¹H, ¹³C, and 2D experiments. The gold standard for structure confirmation. | Lower sensitivity than MS, requires pure sample (~mg scale), can be time-consuming. |
| FTIR | Functional Group Identification | Fast, non-destructive, excellent for identifying key transformations (e.g., C=O or N=O formation, N-H loss). | Provides limited information on the overall carbon skeleton. Not suitable for complex mixtures. |
Final Recommendation:
For any unknown product arising from a reaction involving N-propylbutylamine, the recommended workflow is:
-
Initial Screen by LC-HRMS: This will separate the components and provide an accurate mass for the unknown, allowing for the generation of a likely elemental formula. This is the most crucial first step, as it immediately narrows down the possibilities.
-
Functional Group Analysis by FTIR: A quick FTIR spectrum of the isolated product will reveal key functional group changes, confirming or refuting hypotheses from the MS data (e.g., "Is it an amide?").
-
Full Structural Confirmation by NMR: Once the product is isolated, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) will provide the definitive, publishable, and regulatory-compliant structural proof.
By following this workflow, researchers can move from a complex reaction mixture to a fully elucidated and validated chemical structure with confidence and scientific rigor.
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Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved January 29, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Butanamine, N-propyl-
Welcome to a comprehensive guide on the safe handling of 1-Butanamine, N-propyl- (also known as N-Propylbutylamine, CAS 20193-21-9). In drug development and research, our ability to innovate is predicated on a foundation of uncompromising safety. This document is not a mere checklist; it is a procedural and logistical framework designed to provide you with the essential, immediate safety information needed to handle this chemical with confidence and precision. My goal is to explain the why behind each safety protocol, building a self-validating system of protection that safeguards you, your research, and your facility.
Hazard Identification: Understanding the Adversary
1-Butanamine, N-propyl- is a versatile compound, but its utility is matched by its significant hazards. A thorough understanding of its properties is the first and most critical step in designing a robust safety protocol. According to the Globally Harmonized System (GHS), this chemical presents a dual threat.[1]
-
Flammability: It is a flammable liquid and vapor.[1] Vapors can travel to an ignition source and flash back, and may form explosive mixtures with air.[2] This necessitates strict control of the laboratory environment to eliminate ignition sources.
-
Corrosivity: It causes severe skin burns and eye damage.[1][3] Contact with tissues will lead to immediate and significant damage. Aliphatic amines, as a class, are known to be easily absorbed through the skin and can cause severe eye damage.[4]
The following GHS pictograms must be prominently displayed wherever this chemical is stored or handled:
| GHS Pictogram | Hazard Class | Hazard Statement |
| Flame | Flammable Liquid | H226: Flammable liquid and vapor[1] |
| Corrosion | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
Given these properties, every handling step must be deliberate and protected. There is no room for error when dealing with a substance that is both flammable and corrosive.
The Core of Protection: Personal Protective Equipment (PPE) Protocol
Your PPE is the last and most personal line of defense. It must be selected and used correctly every single time. The following table outlines the minimum required PPE for handling 1-Butanamine, N-propyl-.
| Body Part | Required PPE | Specification & Rationale |
| Hands | Chemical-Resistant Gloves | Required: Butyl rubber or nitrile rubber gloves. Always use gloves that are chemically resistant to amines.[5] Rationale: 1-Butanamine, N-propyl- is readily absorbed through the skin and is highly corrosive.[3][4] Standard latex gloves are insufficient. Double-gloving is recommended for extended handling periods or when working with larger quantities. |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Required: ANSI Z87.1-compliant chemical splash goggles worn in conjunction with a full-face shield.[6][7] Rationale: The severe corrosivity of this amine poses an extreme risk to the eyes.[4] Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact. Standard safety glasses are inadequate. |
| Body | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | Required: A lab coat made of flame-resistant material (e.g., Nomex) worn over a chemical-resistant apron.[6][7] Rationale: This dual-layer approach addresses both the flammability and corrosivity hazards. The FR lab coat protects against flash fires, while the apron provides a barrier against corrosive splashes. |
| Respiratory | NIOSH-Approved Respirator | Required: A NIOSH-approved respirator is necessary when engineering controls (like a fume hood) are insufficient or during emergency situations.[8][9] The specific type (e.g., air-purifying respirator with organic vapor cartridges) should be determined by a formal risk assessment.[6] Rationale: Amine vapors can cause respiratory irritation.[3][10] |
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile or butyl rubber gloves.
-
Lab Coat & Apron: Put on the FR lab coat, ensuring it is fully buttoned. Secure the chemical-resistant apron over the lab coat.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (Assume all PPE is contaminated):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface.
-
Apron & Lab Coat: Remove the apron and lab coat by rolling them away from your body, touching only the inside surfaces.
-
Hand Hygiene: Wash hands (with inner gloves still on) or use an alcohol-based sanitizer.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of your head, avoiding contact with the front.
-
Respirator: If worn, remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting PPE when handling 1-Butanamine, N-propyl-.
Operational and Disposal Plans
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Operational Plan: Safe Handling and Storage
-
Ventilation is Paramount: All work with 1-Butanamine, N-propyl- must be conducted in a certified chemical fume hood to prevent the buildup of flammable and irritating vapors.[8][11] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[6]
-
Eliminate Ignition Sources: This chemical is highly flammable.[3][10] Keep it away from heat, sparks, open flames, and hot surfaces.[10] Use only non-sparking tools and explosion-proof electrical equipment.[2][11] All containers must be grounded and bonded during transfer to prevent static discharge.[2][10]
-
Storage Integrity: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[6][11] Keep containers tightly closed to prevent vapor leakage.[5][10] Adhere to OSHA regulations regarding the quantity of flammable liquids stored outside of approved safety cabinets.[12][13] For instance, no more than 25 gallons of Category 1 flammable liquids should be stored outside a cabinet.[12][13]
Disposal Plan: A Responsible Conclusion
Improper disposal poses a significant environmental and safety risk.
-
Waste Classification: 1-Butanamine, N-propyl- and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Containment: Collect all waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Method: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11] Never discharge this chemical or its containers into sewer systems or waterways.[11][14] Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning.[11] Always consult local, state, and federal hazardous waste regulations to ensure full compliance.[2]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of scientific advancement. Your diligence protects you and enables the groundbreaking work you do.
References
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Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
